Product packaging for 2'-Hydroxybutyrophenone(Cat. No.:CAS No. 2887-61-8)

2'-Hydroxybutyrophenone

Cat. No.: B1585054
CAS No.: 2887-61-8
M. Wt: 164.2 g/mol
InChI Key: GUDQIKIAWOAOFP-UHFFFAOYSA-N
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Description

2'-Hydroxybutyrophenone is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B1585054 2'-Hydroxybutyrophenone CAS No. 2887-61-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxyphenyl)butan-1-one
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InChI

InChI=1S/C10H12O2/c1-2-5-9(11)8-6-3-4-7-10(8)12/h3-4,6-7,12H,2,5H2,1H3
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InChI Key

GUDQIKIAWOAOFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10183070
Record name 2'-Hydroxybutyrophenone
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Molecular Weight

164.20 g/mol
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CAS No.

2887-61-8
Record name 2-Hydroxybutyrophenone
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Record name 2'-Hydroxybutyrophenone
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Foundational & Exploratory

2'-Hydroxybutyrophenone: A Technical Guide to a Versatile Organic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis, the strategic value of an intermediate is measured by its reactivity, versatility, and efficiency in forming complex molecular architectures. 2'-Hydroxybutyrophenone (CAS No. 2887-61-8), also known as 1-(2-hydroxyphenyl)butan-1-one, has emerged as a pivotal building block, particularly within the pharmaceutical and fine chemical industries.[1][2][3] Its structure, which features a phenolic hydroxyl group positioned ortho to a butyryl substituent on a benzene ring, provides two distinct and highly reactive sites for chemical modification.[1] This unique arrangement allows chemists to perform sequential or selective functionalization, making it an invaluable precursor for a wide array of more complex molecules, including various Active Pharmaceutical Ingredients (APIs).[1][2] This guide provides an in-depth analysis of the synthesis, properties, and core applications of this compound, offering field-proven insights for researchers and development professionals.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthesis. It typically appears as a colorless to pale yellow solid or liquid, with solubility in common organic solvents like ethanol and ether, but not in water.[4] A comprehensive summary of its key properties is presented below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₂[2][4][5]
Molecular Weight 164.20 g/mol [4][5]
CAS Number 2887-61-8[2][6]
Appearance Colorless to pale yellow solid/liquid[2][4]
Melting Point ~10 °C (Some sources state 40-42 °C)[4]
Boiling Point ~251.7 °C at 760 mmHg[4][5]
Density ~1.1 g/cm³[5]
Flash Point ~104.7 °C[4][5]
pKa 8.07 ± 0.30 (Predicted)[2][4]
Solubility Insoluble in water; Soluble in ethanol, ether[4]

Synthesis of this compound: The Fries Rearrangement

The most prominent and industrially significant method for synthesizing hydroxyarylketones, including this compound, is the Fries rearrangement.[7] This reaction involves the transformation of a phenolic ester—in this case, phenyl butyrate—into an ortho- or para-hydroxyaryl ketone using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7][8][9]

Mechanistic Insight

The mechanism of the Fries rearrangement is a classic example of electrophilic aromatic substitution.[8] The process is initiated by the coordination of the Lewis acid (AlCl₃) to the carbonyl oxygen of the ester. This coordination is favored over the phenolic oxygen because the carbonyl oxygen is a more electron-rich Lewis base.[8] This complexation polarizes the ester bond, leading to the generation of a free acylium carbocation (CH₃CH₂CH₂CO⁺).[8] This highly electrophilic intermediate then attacks the activated aromatic ring at either the ortho or para position.[9]

The regioselectivity of the reaction is highly dependent on the reaction conditions:

  • Temperature: Low temperatures (below 60°C) kinetically favor the formation of the para-isomer (4'-Hydroxybutyrophenone), while high temperatures (above 160°C) thermodynamically favor the ortho-isomer (this compound).[7][8][9] This is because the ortho-product can form a more stable bidentate complex with the aluminum catalyst, which is favored at higher energies.[7]

  • Solvent: Non-polar solvents tend to favor the formation of the ortho product, whereas the ratio of the para product increases with solvent polarity.[7][8]

The reaction is completed by acidic hydrolysis, which liberates the final hydroxyketone product from its aluminum complex.[10]

Fries_Rearrangement Figure 1: Fries Rearrangement for this compound Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product PhenylButyrate Phenyl Butyrate Complexation 1. Complexation of AlCl₃ with Carbonyl Oxygen PhenylButyrate->Complexation AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complexation AcyliumGen 2. Generation of Acylium Cation (R-C=O)⁺ Complexation->AcyliumGen Rearrangement EAS 3. Electrophilic Aromatic Substitution (Ortho Attack) AcyliumGen->EAS High Temp (>160°C) Hydrolysis 4. Acidic Hydrolysis EAS->Hydrolysis Product This compound Hydrolysis->Product

Caption: Key stages in the synthesis of this compound via the Fries Rearrangement.

Role as a Versatile Intermediate: Key Reactions

The synthetic utility of this compound stems from the distinct reactivity of its phenolic hydroxyl group and its ketone moiety. This allows for a wide range of transformations, making it a valuable precursor.

Reactions at the Hydroxyl Group (O-Alkylation)

The acidic phenolic proton can be easily removed by a base to form a phenoxide ion. This highly nucleophilic species readily participates in Williamson ether synthesis, an O-alkylation reaction, with various alkyl halides.[11][12] This reaction is fundamental for introducing diverse side chains, which is a common strategy in drug design to modulate properties like solubility, lipophilicity, and receptor binding affinity.

General Scheme: this compound + R-X (Alkyl Halide) + Base (e.g., K₂CO₃, NaH) → 2'-(Alkoxy)butyrophenone + Salt + H₂O

This pathway is crucial for synthesizing pharmaceutical agents where an ether linkage is a key structural feature.

Reactions at the Carbonyl Group

The ketone's carbonyl group is electrophilic and susceptible to a variety of nucleophilic additions and condensation reactions. Key transformations include:

  • Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This creates a new chiral center, opening pathways for the synthesis of enantiomerically pure compounds.

  • Condensation Reactions: The α-protons adjacent to the carbonyl group are acidic and can be removed to form an enolate. This enolate can then act as a nucleophile in aldol or Claisen-type condensation reactions, enabling the formation of new carbon-carbon bonds and the construction of more complex carbon skeletons.

  • Reductive Amination: The ketone can react with an amine to form an imine, which can then be reduced in situ to form a secondary amine. This is a powerful method for introducing nitrogen-containing functional groups.

Core Applications in Pharmaceutical Synthesis

This compound is a well-established intermediate in the synthesis of several pharmaceuticals.[1][2][9] Its structural framework is a common feature in drugs targeting a range of therapeutic areas.[1]

Case Study: Synthesis of Vasodilators

A prominent application of this compound is as a precursor for vasodilating drugs like Nylidrin and Isoxsuprine . The synthesis typically follows a multi-step pathway that leverages the reactivity of both the hydroxyl and ketone functional groups.

The general synthetic workflow can be outlined as follows:

Drug_Synthesis_Workflow Figure 2: Generalized Workflow for Drug Synthesis Start This compound Step1 α-Bromination (Reaction at α-carbon) Start->Step1 Intermediate1 α-Bromo-2'-hydroxybutyrophenone Step1->Intermediate1 Step2 Nucleophilic Substitution (with appropriate amine) Intermediate1->Step2 Intermediate2 Amino Ketone Intermediate Step2->Intermediate2 Step3 Reduction of Ketone (e.g., with NaBH₄) Intermediate2->Step3 FinalAPI Final API (e.g., Nylidrin) Step3->FinalAPI

Caption: A typical synthetic route from this compound to a pharmaceutical active ingredient.

This pathway demonstrates how the initial intermediate is sequentially modified: first at the carbon alpha to the ketone, then via substitution to introduce the amino side chain, and finally by reducing the ketone to the corresponding alcohol found in the final drug structure.

Experimental Protocol: O-Alkylation of this compound

This protocol provides a representative, self-validating procedure for the Williamson ether synthesis using this compound as the starting material.

Objective: To synthesize 2'-ethoxybutyrophenone.

Materials:

  • This compound (1.0 eq)

  • Ethyl iodide (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetone

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetone to the flask until the solids are suspended (approx. 10 mL per gram of starting material).

  • Addition of Alkylating Agent: Begin stirring the suspension. Add ethyl iodide (1.2 eq) dropwise to the mixture at room temperature.

    • Causality Insight: Potassium carbonate is a mild base sufficient to deprotonate the acidic phenol, forming the nucleophilic phenoxide in situ. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction. An excess of the alkylating agent ensures the reaction goes to completion.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the solid potassium carbonate and potassium iodide byproduct. Wash the filter cake with a small amount of acetone. c. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone. d. Dissolve the resulting crude oil in dichloromethane (DCM). e. Transfer the DCM solution to a separatory funnel and wash with water (2x) and then with brine (1x).

    • Self-Validation: The washing steps remove any remaining inorganic salts and water-soluble impurities.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2'-ethoxybutyrophenone.

  • Purification & Characterization: a. Purify the crude product via flash column chromatography on silica gel if necessary. b. Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. The melting point should also be determined and compared to literature values.

Conclusion

This compound stands as a testament to the power of functional group synergy in organic synthesis. Its dual reactive centers—the phenolic hydroxyl and the ketone carbonyl—provide a robust platform for constructing a diverse range of complex organic molecules. Its central role in the synthesis of important pharmaceuticals underscores its industrial relevance. A thorough understanding of its synthesis via the Fries rearrangement and its subsequent chemical transformations is essential for chemists and researchers aiming to leverage this versatile intermediate in drug discovery and fine chemical manufacturing.

References

Chemical properties and structure of 2'-Hydroxybutyrophenone.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2'-Hydroxybutyrophenone: Structure, Properties, and Applications

Foreword

As a cornerstone intermediate in synthetic chemistry, this compound (CAS No. 2887-61-8) presents a fascinating case study in the interplay of structure and reactivity. This guide is designed for the discerning researcher and drug development professional, moving beyond a simple recitation of facts to explore the causality behind its properties and applications. We will delve into its structural characterization, the strategic nuances of its synthesis, and its role as a versatile precursor in the creation of high-value molecules. Our approach is grounded in established principles, providing a self-validating framework for understanding and utilizing this important compound.

Molecular Structure and Physicochemical Properties

This compound, systematically named 1-(2-Hydroxyphenyl)butan-1-one, is an aromatic ketone with the chemical formula C₁₀H₁₂O₂.[1][2] Its structure is characterized by a butyryl group attached to a phenyl ring, with a hydroxyl group (-OH) at the ortho position relative to the carbonyl group.[3] This specific arrangement—the ortho-hydroxyaryl ketone motif—is pivotal to its chemical behavior, introducing intramolecular hydrogen bonding possibilities that influence its physical properties and reactivity.

This intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen leads to a lower than expected melting point and affects its spectroscopic signature. The compound typically appears as a colorless to pale yellow solid or powder.[1][3]

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2887-61-8[1][2][3]
Molecular Formula C₁₀H₁₂O₂[1][2][3]
Molecular Weight 164.20 g/mol [3][4]
Appearance Colorless to pale yellow solid/powder[1][3]
Melting Point ~10°C to 42°C[1]
Boiling Point ~251.67°C to 253.7°C[1][4]
Density ~1.1 g/cm³[4]
Solubility Insoluble in water; Soluble in ethanol, ether, acetone[1][3]
pKa 8.07 ± 0.30 (Predicted)[1][3]
Flash Point ~104.7°C[1][4]
Refractive Index ~1.535 - 1.5379[1][4]

Spectroscopic Characterization: A Structural Confirmation Framework

The unequivocal identification of this compound relies on a synergistic application of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating data set.

  • Infrared (IR) Spectroscopy: The IR spectrum provides a definitive fingerprint of the functional groups present. A key feature is a very broad absorption band in the 3300-3400 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded phenol.[5] The presence of the conjugated ketone is confirmed by a strong C=O stretching absorption around 1640-1680 cm⁻¹. Additional significant peaks include C-H stretches for the aromatic ring (above 3000 cm⁻¹) and the aliphatic butyryl chain (below 3000 cm⁻¹), and C=C stretching absorptions in the 1450-1600 cm⁻¹ region for the aromatic ring.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is highly informative. The phenolic -OH proton typically appears as a downfield singlet, its chemical shift influenced by concentration and solvent. The aromatic protons on the substituted ring will appear in the δ 6.8-7.8 ppm region, exhibiting complex splitting patterns (e.g., doublets, triplets) that reveal their substitution pattern. The two methylene groups (-CH₂-) of the butyryl chain will show distinct signals, likely in the δ 2.5-3.0 ppm (alpha to the carbonyl) and δ 1.6-1.8 ppm regions, with characteristic splitting from adjacent protons. The terminal methyl group (-CH₃) will appear as a triplet around δ 0.9-1.0 ppm.

    • ¹³C NMR: The carbon spectrum will show 10 distinct signals. The carbonyl carbon is the most deshielded, appearing around δ 200-205 ppm. The aromatic carbons will resonate in the δ 115-160 ppm range, with the carbon attached to the hydroxyl group appearing further downfield. The aliphatic carbons of the butyryl chain will be found in the upfield region (δ 10-40 ppm).

  • Mass Spectrometry (MS): In a mass spectrum, this compound will exhibit a molecular ion peak (M⁺) at m/z = 164, corresponding to its molecular weight.[4] Characteristic fragmentation patterns would include alpha-cleavage, leading to the loss of a propyl radical (C₃H₇•) to give a prominent peak at m/z = 121, and cleavage yielding an acylium ion.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFeatureExpected Observation
IR O-H Stretch (Phenol)3300-3400 cm⁻¹ (Broad)
C=O Stretch (Ketone)~1640-1680 cm⁻¹ (Strong)
C-H Stretch (Aromatic)>3000 cm⁻¹
C-H Stretch (Aliphatic)<3000 cm⁻¹
¹H NMR Ar-H (Aromatic)δ 6.8-7.8 ppm (multiplets)
-OH (Phenol)δ 4.0-7.0 ppm (singlet, broad)
-COCH₂-δ 2.5-3.0 ppm (triplet)
-CH₂CH₂-δ 1.6-1.8 ppm (sextet)
-CH₃δ 0.9-1.0 ppm (triplet)
MS Molecular Ion (M⁺)m/z = 164
Major Fragmentm/z = 121 ([M-C₃H₇]⁺)

Synthesis and Reactivity

The Fries Rearrangement: A Strategic Synthesis

The industrial synthesis of this compound and other hydroxyaryl ketones is dominated by the Fries rearrangement.[7][8] This powerful reaction transforms a phenolic ester—in this case, phenyl butyrate—into a mixture of ortho- and para-hydroxyaryl ketones using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[8][9]

The choice of reaction conditions is critical for directing the regioselectivity. The formation of the ortho isomer (this compound) is favored at higher temperatures (typically >160°C), while lower temperatures (<60°C) tend to yield the para-substituted product (4'-Hydroxybutyrophenone).[7][8] This temperature dependence is a classic example of thermodynamic versus kinetic control; the ortho product can form a more stable bidentate complex with the aluminum catalyst, making it the thermodynamically favored product at higher temperatures.[7]

fries_rearrangement start Phenyl Butyrate (Phenolic Ester) catalyst Lewis Acid (AlCl₃) High Temperature start->catalyst 1. Complexation intermediate Acylium Ion Intermediate (Electrophilic Attack) catalyst->intermediate 2. Rearrangement hydrolysis Hydrolysis intermediate->hydrolysis 3. Acylation product This compound (Ortho Product) hydrolysis->product 4. Liberation applications start This compound (Core Building Block) api Active Pharmaceutical Ingredients (APIs) start->api Functionalization & Derivatization fragrance Fragrance Compounds start->fragrance Synthesis agrochem Agrochemicals start->agrochem Synthesis

References

Common synonyms for 2'-Hydroxybutyrophenone like 1-(2-Hydroxyphenyl)-1-butanone.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2'-Hydroxybutyrophenone: Nomenclature, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 2887-61-8), a pivotal chemical intermediate in the pharmaceutical and fine chemical industries. The document delineates the compound's extensive synonym list, including its IUPAC name, 1-(2-Hydroxyphenyl)-1-butanone, to ensure clarity and precise identification for researchers and scientists. Key physicochemical properties are systematically tabulated for easy reference. A significant focus is placed on its synthesis, with a detailed exploration of the Fries rearrangement—a classic and industrially relevant method for producing hydroxyaryl ketones. The guide explains the underlying reaction mechanism, the influence of reaction conditions on regioselectivity, and provides a validated experimental protocol. Furthermore, its critical role as a versatile building block in drug development and the synthesis of Active Pharmaceutical Ingredients (APIs) is thoroughly discussed, supported by authoritative references. This document is intended to serve as a vital resource for professionals in drug discovery, process chemistry, and materials science.

Introduction

This compound is an organic compound characterized by a butyrophenone core with a hydroxyl group at the ortho position of the phenyl ring.[1] Its chemical structure offers strategic points for modification, making it an invaluable intermediate for constructing more complex molecular architectures. This versatility is particularly leveraged in the pharmaceutical sector, where it serves as a crucial starting material or building block in the synthesis of various Active Pharmaceutical Ingredients (APIs).[2] The compound's utility also extends to the fragrance industry and the manufacturing of specialty fine chemicals.[3][4] A clear understanding of its nomenclature is paramount for researchers to navigate the extensive body of literature and ensure the correct material is sourced for their synthetic endeavors. This guide aims to consolidate this information, providing a detailed examination of its properties, synthesis, and applications.

Nomenclature and Synonyms: Establishing a Common Language

Precise chemical identification is fundamental to scientific research and development. This compound is known by a variety of names across different chemical databases, suppliers, and publications. The IUPAC name, 1-(2-Hydroxyphenyl)butan-1-one , provides a systematic and unambiguous identifier based on its molecular structure.[5] However, numerous common synonyms are frequently encountered.

The compound is registered under CAS Number 2887-61-8 .[1] This unique numerical identifier is the most reliable way to identify the substance regardless of the naming convention used.

Commonly used synonyms include:

  • 1-Butanone, 1-(2-hydroxyphenyl)-[4]

  • Butyrophenone, 2'-hydroxy-[3]

  • o-Hydroxybutyrophenone[1]

  • 2-Butyrylphenol[1]

  • Propyl 2-hydroxyphenyl ketone[1]

  • Fenjuntong[6]

  • AI3-11702[5]

Nomenclature_of_2_Hydroxybutyrophenone cluster_main This compound cluster_synonyms Synonyms & Identifiers main_node C₁₀H₁₂O₂ iupac IUPAC: 1-(2-Hydroxyphenyl)butan-1-one main_node->iupac cas CAS: 2887-61-8 main_node->cas common1 o-Hydroxybutyrophenone main_node->common1 common2 2-Butyrylphenol main_node->common2 common3 Butyrophenone, 2'-hydroxy- main_node->common3

Caption: Chemical identifiers for this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These parameters are critical for designing experimental conditions, ensuring safe handling, and predicting the compound's behavior in various chemical systems.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₂O₂[1][3][5]
Molecular Weight 164.20 g/mol [3][7]
CAS Number 2887-61-8[1][3][5]
Appearance Colorless to pale yellow solid/crystalline powder[1][3]
Melting Point ~10°C to 42°C (Varies by source)[3]
Boiling Point ~251-254 °C at 760 mmHg[3][7]
Density ~1.1 g/cm³[7]
Flash Point ~104.7 °C[3][7]
pKa ~8.07 (Predicted)[1][3]
Solubility Insoluble in water; soluble in organic solvents like ethanol and ether.[1][3]

Synthesis and Mechanistic Insights: The Fries Rearrangement

The synthesis of hydroxyaryl ketones like this compound is of significant industrial importance.[8] While direct Friedel-Crafts acylation of phenols often yields undesired O-acylated products (esters), the Fries rearrangement provides an effective pathway by converting a phenolic ester into the target hydroxyaryl ketone.[8][9]

Reaction Mechanism

The Fries rearrangement is an organic rearrangement reaction catalyzed by a Lewis acid (e.g., aluminum chloride, AlCl₃) or a strong Brønsted acid.[9][10] The reaction involves the migration of an acyl group from the phenolic oxygen to the carbon atoms of the aromatic ring, primarily targeting the ortho and para positions.[9][11]

The widely accepted mechanism proceeds through the formation of an acylium carbocation intermediate.[9][11]

  • Coordination: The Lewis acid coordinates to the carbonyl oxygen of the ester's acyl group.

  • Rearrangement & Cleavage: This coordination polarizes the ester linkage, leading to the cleavage of the carbon-oxygen bond and the formation of a resonance-stabilized acylium ion.[9][10]

  • Electrophilic Aromatic Substitution: The highly electrophilic acylium ion then attacks the electron-rich aromatic ring in a process analogous to a Friedel-Crafts acylation.[9][11]

  • Hydrolysis: The final product is liberated upon hydrolysis of the resulting complex.[9]

Regioselectivity: The Role of Temperature

A key feature of the Fries rearrangement is that the regioselectivity—the preference for substitution at the ortho versus the para position—can be controlled by adjusting the reaction temperature.[8]

  • Low Temperatures (<60°C): Favor the formation of the para isomer (4'-Hydroxybutyrophenone). This is a result of kinetic control.[11]

  • High Temperatures (>160°C): Favor the formation of the ortho isomer (this compound). The ortho product can form a more stable bidentate complex with the aluminum catalyst, making it the thermodynamically favored product at higher temperatures.[8][11]

Fries_Rearrangement_Mechanism Simplified Mechanism of the Fries Rearrangement cluster_conditions Temperature Control start Phenyl Butyrate (Phenolic Ester) lewis_acid + AlCl₃ (Lewis Acid) complex Formation of Acylium Ion [CH₃CH₂CH₂CO]⁺ lewis_acid->complex Coordination & Cleavage attack Electrophilic Attack on Aromatic Ring complex->attack ortho High Temp (>160°C) Thermodynamic Control attack->ortho para Low Temp (<60°C) Kinetic Control attack->para product_ortho This compound (Ortho Product) ortho->product_ortho Favored Path product_para 4'-Hydroxybutyrophenone (Para Product) para->product_para Favored Path Application_Workflow start This compound (Versatile Intermediate) step1 Chemical Modification (e.g., Etherification, Reduction, Condensation) start->step1 step2 Construction of Complex Molecular Architectures step1->step2 end Active Pharmaceutical Ingredient (API) step2->end

References

The Ascendant Role of 2'-Hydroxybutyrophenone in Modern Drug Discovery: A Technical Guide to Emerging Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2'-Hydroxybutyrophenone, a seemingly unassuming aromatic ketone, is rapidly emerging from the background of chemical intermediates to the forefront of innovative drug discovery and development. Traditionally recognized for its role as a versatile building block in organic synthesis, recent investigations have begun to unveil its intrinsic bioactivity and its potential as a scaffold for a new generation of therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the burgeoning research applications of this compound. Moving beyond its established use, this document delves into its promising roles in the development of novel antioxidant, anti-inflammatory, neuroprotective, and anticancer compounds. Detailed synthetic protocols, mechanistic insights, and quantitative data are presented to empower researchers to explore and expand upon these exciting new frontiers.

Introduction: Re-evaluating a Versatile Intermediate

For decades, this compound (CAS: 2887-61-8; Formula: C₁₀H₁₂O₂) has been a reliable workhorse in the fine chemical industry, primarily utilized in the synthesis of more complex active pharmaceutical ingredients (APIs), including certain antipsychotic and antidepressant drugs.[1] Its unique structure, featuring a reactive hydroxyl group ortho to a butyryl chain on a phenyl ring, provides strategic points for chemical modification, making it an invaluable intermediate.[2] However, a paradigm shift is underway. The scientific community is now recognizing that the inherent structural motifs of this compound may themselves confer significant biological activity, paving the way for its direct investigation and derivatization into novel therapeutic candidates.

This guide will navigate the evolving landscape of this compound research, focusing on three key emerging areas:

  • Antioxidant and Anti-inflammatory Applications: Leveraging the phenolic hydroxyl group to quench free radicals and modulate inflammatory pathways.

  • Neuroprotective Scaffolds: Exploring its potential as a precursor for compounds targeting neurodegenerative diseases.

  • Anticancer Drug Development: Utilizing the butyrophenone backbone to design novel cytotoxic and cytostatic agents.

We will explore the causality behind experimental designs, provide validated, step-by-step protocols, and present data in a clear, comparative format to facilitate immediate application in the laboratory.

Core Physicochemical Properties and Synthesis

A thorough understanding of this compound's fundamental characteristics is paramount for its effective application in research and development.

PropertyValueReference
CAS Number 2887-61-8[1]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Appearance Colorless to pale yellow solid[3]
Melting Point Approximately 10 °C[4]
Boiling Point 130-132 °C at 10 Torr[4]
Solubility Soluble in common organic solvents like ethanol and ether; insoluble in water.[3]
Synthesis via Fries Rearrangement: A Validated Protocol

The Fries rearrangement is a robust and widely adopted method for the synthesis of hydroxyaryl ketones from phenolic esters, making it a cornerstone for the production of this compound.[5][6] This reaction involves the migration of an acyl group from a phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid. The regioselectivity towards the ortho (2') or para (4') isomer can be controlled by reaction conditions such as temperature.[6]

Reaction Scheme:

Fries_Rearrangement cluster_reactants Reactants cluster_products Products Phenyl butyrate Phenyl butyrate 2_HBP This compound (ortho product) Phenyl butyrate->2_HBP High Temp (>160°C) 4_HBP 4'-Hydroxybutyrophenone (para product) Phenyl butyrate->4_HBP Low Temp (<60°C) AlCl3 AlCl₃ (Lewis Acid) AlCl3->Phenyl butyrate

Figure 1: Fries Rearrangement for this compound synthesis.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add phenyl butyrate (1 equivalent).

  • Solvent Addition: Add a suitable solvent, such as nitrobenzene or carbon disulfide.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction Conditions for Ortho-Isomer: For the preferential synthesis of this compound, heat the reaction mixture to a temperature above 160°C.[6] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Emerging Application I: Precursor for Potent Antioxidant and Anti-inflammatory Agents

The phenolic hydroxyl group in this compound is a key structural feature that imparts antioxidant potential. This moiety can donate a hydrogen atom to neutralize free radicals, thus mitigating oxidative stress, a key pathological factor in numerous diseases. Furthermore, this compound serves as an excellent starting material for the synthesis of 2'-hydroxychalcones, a class of compounds renowned for their significant antioxidant and anti-inflammatory activities.[2][7]

Synthesis of 2'-Hydroxychalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones by reacting an aromatic ketone (in this case, this compound) with an aromatic aldehyde in the presence of a base.[8][9]

Reaction Workflow:

Claisen_Schmidt start Start reactants This compound Aromatic Aldehyde start->reactants reaction Claisen-Schmidt Condensation reactants->reaction conditions Base (e.g., KOH) Solvent (e.g., Ethanol) conditions->reaction workup Acidification and Purification reaction->workup product 2'-Hydroxychalcone Derivative workup->product

Figure 2: Claisen-Schmidt condensation workflow for 2'-hydroxychalcone synthesis.

Detailed Protocol for 2'-Hydroxychalcone Synthesis:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

  • Base Addition: To the stirred solution, add an aqueous solution of a strong base, such as potassium hydroxide (20% w/v), dropwise at room temperature.[1]

  • Reaction: Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid. The precipitated solid is the crude 2'-hydroxychalcone.

  • Purification: Filter the crude product, wash with cold water until the washings are neutral to litmus, and then dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.[10]

Evaluation of Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and simple method to evaluate the free radical scavenging activity of a compound.[4][11]

Experimental Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of the synthesized 2'-hydroxychalcone derivative in methanol. Serially dilute the stock solution to obtain a range of concentrations.

  • Assay Procedure: In a 96-well microplate, add 100 µL of each sample dilution to the wells. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the sample concentration.

Assessment of Anti-inflammatory Potential: Cell-Based Assays

The anti-inflammatory properties of this compound derivatives can be evaluated using various cell-based assays that measure the inhibition of key inflammatory mediators.[6][12]

Protocol for Measuring Nitric Oxide (NO) Inhibition in Macrophages:

  • Cell Culture: Culture a suitable macrophage cell line, such as RAW 264.7, in a 96-well plate until confluent.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: Incubate the cells for 24 hours.

  • NO Measurement: Measure the amount of nitric oxide produced in the cell culture supernatant using the Griess reagent.

  • Data Analysis: Determine the concentration of the test compound that inhibits LPS-induced NO production by 50% (IC₅₀).

Emerging Application II: A Scaffold for Neuroprotective Agents

The butyrophenone scaffold is a well-established pharmacophore in neuroleptic drugs. Emerging research now suggests that derivatives of this compound may hold promise as neuroprotective agents for the treatment of neurodegenerative diseases.[13][14] The mechanism of action is hypothesized to involve the modulation of signaling pathways related to oxidative stress and apoptosis.[15]

Rationale for Neuroprotection

The neuroprotective potential of this compound derivatives can be attributed to several factors:

  • Antioxidant Properties: As discussed earlier, the ability to scavenge reactive oxygen species (ROS) is crucial in protecting neurons from oxidative damage, a key factor in neurodegeneration.[15]

  • Modulation of Signaling Pathways: Butyrophenone derivatives have been shown to interact with various signaling pathways implicated in neuronal survival and death, such as the MAPK and PI3K/Akt pathways.[16]

  • Structural Similarity to Known Neuroprotective Agents: The core structure of this compound is present in various natural and synthetic compounds with demonstrated neuroprotective effects.[17][18]

Synthetic Strategies for Neuroprotective Derivatives

The synthesis of neuroprotective agents from this compound often involves modifications at the hydroxyl and carbonyl groups to introduce functionalities that can enhance blood-brain barrier permeability and target specific neuronal receptors or enzymes.

Hypothetical Signaling Pathway Modulation:

Neuroprotection_Pathway Oxidative_Stress Oxidative Stress (e.g., ROS) MAPK_PI3K MAPK / PI3K/Akt Signaling Pathways Oxidative_Stress->MAPK_PI3K Activates 2HBP_Derivative This compound Derivative 2HBP_Derivative->Oxidative_Stress Inhibits 2HBP_Derivative->MAPK_PI3K Modulates Apoptosis Apoptosis (Neuronal Cell Death) MAPK_PI3K->Apoptosis Leads to Neuronal_Survival Neuronal Survival MAPK_PI3K->Neuronal_Survival Promotes

Figure 3: Potential neuroprotective mechanism of this compound derivatives.

Emerging Application III: A Building Block for Novel Anticancer Therapeutics

The structural framework of this compound is being explored for the development of new anticancer agents. Related compounds, such as 2'-hydroxychalcones and 2'-hydroxyflavanones, have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.[19][20]

Rationale for Anticancer Activity

The anticancer potential of derivatives from this compound is thought to arise from their ability to:

  • Induce Apoptosis: Triggering programmed cell death in cancer cells.

  • Inhibit Cell Cycle Progression: Arresting the uncontrolled proliferation of cancer cells.

  • Modulate Cancer-Related Signaling Pathways: Interfering with pathways crucial for tumor growth and survival, such as the NF-κB pathway.

In Vitro Evaluation of Cytotoxicity

A fundamental step in assessing the anticancer potential of newly synthesized this compound derivatives is to determine their cytotoxicity against cancer cell lines. The MTT assay is a common and reliable method for this purpose.[21]

MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC₅₀ value of the compound.

Conclusion and Future Directions

This compound is transitioning from a simple chemical intermediate to a molecule of significant interest in its own right and as a versatile scaffold for drug discovery. The emerging research into its potential as a precursor for antioxidant, anti-inflammatory, neuroprotective, and anticancer agents highlights a promising future for this compound. The synthetic protocols and bioassay methodologies detailed in this guide provide a solid foundation for researchers to build upon.

Future research should focus on:

  • Expanding the library of this compound derivatives: Systematic modifications of the core structure will likely lead to compounds with enhanced potency and selectivity.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by these derivatives is crucial for their rational design and development.

  • In vivo efficacy studies: Promising candidates identified through in vitro screening should be advanced to preclinical animal models to evaluate their therapeutic potential in a physiological context.

The journey of this compound in drug discovery is just beginning, and its continued exploration holds the promise of delivering novel and effective therapies for a range of human diseases.

References

A Technical Guide to the Potential Mechanisms of Action of 2'-Hydroxybutyrophenone in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2'-Hydroxybutyrophenone (CAS 2887-61-8) is a synthetic organic compound primarily recognized for its role as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs)[1][2]. Despite its widespread use in chemical synthesis, its intrinsic biological activities and potential mechanisms of action remain largely unexplored. This guide synthesizes information from structurally related compounds and parent chemical classes to propose three primary, testable hypotheses for its potential biological effects. The core structural features—a butyrophenone scaffold, a phenolic hydroxyl group, and a butyryl side chain—suggest potential for:

  • Neuromodulatory Activity: Stemming from the well-established pharmacology of the butyrophenone class, which includes potent dopamine and serotonin receptor antagonists[3][4].

  • Antioxidant and Cytoprotective Effects: Attributed to the phenolic hydroxyl group, a common moiety in free-radical scavenging molecules[5][6].

  • Anti-inflammatory and Metabolic Modulation: Drawing parallels with endogenous molecules like beta-hydroxybutyrate (β-OHB), a ketone body known to modulate inflammatory signaling pathways[7][8].

This document provides the scientific rationale behind each hypothesis and details robust, self-validating experimental workflows to systematically investigate these potential mechanisms.

Introduction to this compound: Structure and Context

This compound is an aromatic ketone with the molecular formula C₁₀H₁₂O₂[1][9]. Its structure consists of a phenyl ring substituted with a hydroxyl group at the ortho position (2') relative to a butyryl (butan-1-one) group.

PropertyValueSource(s)
CAS Number 2887-61-8[1][9]
Molecular Formula C₁₀H₁₂O₂[1][10]
Molecular Weight 164.20 g/mol [1]
Appearance Colorless to pale yellow solid[11]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[1][11]

The compound's primary documented application is as a building block in organic synthesis, particularly for creating more complex molecules for the pharmaceutical industry[2]. The strategic placement of the hydroxyl and ketone groups offers multiple reactive sites for chemical modification. However, this same architecture suggests inherent potential for biological activity, which forms the basis of this guide.

Hypothesized Mechanism I: Neuromodulatory Activity via Receptor Interaction

Scientific Rationale: The Butyrophenone Precedent

The butyrophenone chemical class is foundational to the development of numerous antipsychotic drugs, with Haloperidol being a primary example[3][12]. The core mechanism for this class involves antagonism of dopamine D2 receptors in the central nervous system. Furthermore, many butyrophenone derivatives exhibit significant affinity for various serotonin (5-HT) receptor subtypes, which is believed to contribute to their efficacy against a wider range of symptoms[4][13]. Given that this compound shares this fundamental scaffold, it is logical to postulate that it may interact with these same neuroreceptors.

Experimental Workflow: Receptor Binding and Functional Analysis

To validate this hypothesis, a two-stage approach is necessary: first, to determine if binding occurs, and second, to characterize the functional consequence of that binding (i.e., agonist or antagonist activity).

G cluster_0 Stage 1: Binding Affinity cluster_1 Stage 2: Functional Activity (If Binding Occurs) start This compound (2-OHB) assay1 Competitive Radioligand Binding Assay (Dopamine D2 Receptor) start->assay1 assay2 Competitive Radioligand Binding Assay (Serotonin 5-HT2A Receptor) start->assay2 result1 Calculate Ki for D2 Receptor assay1->result1 result2 Calculate Ki for 5-HT2A Receptor assay2->result2 func_assay1 cAMP Accumulation Assay (HEK293 cells expressing D2R) result1->func_assay1 func_assay2 Calcium Flux Assay (HEK293 cells expressing 5-HT2AR) result2->func_assay2 outcome1 Determine Agonist (EC50) or Antagonist (IC50) Activity func_assay1->outcome1 outcome2 Determine Agonist (EC50) or Antagonist (IC50) Activity func_assay2->outcome2

Caption: Workflow for assessing neuroreceptor binding and functional activity.

  • Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 and serotonin 5-HT2A receptors.

  • Materials:

    • Cell membranes prepared from HEK293 cells stably expressing the target receptor.

    • Radioligand: [³H]-Spiperone (for D2) or [³H]-Ketanserin (for 5-HT2A).

    • Non-specific binding control: Haloperidol (for D2) or Mianserin (for 5-HT2A) at high concentration.

    • This compound stock solution in DMSO.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Scintillation cocktail and vials.

  • Methodology:

    • Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, combine cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound.

    • For total binding wells, add vehicle (DMSO). For non-specific binding wells, add the control competitor.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold assay buffer to remove unbound radioligand.

    • Allow filters to dry, add scintillation cocktail, and count radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Hypothesized Mechanism II: Antioxidant Activity

Scientific Rationale: The Role of the Phenolic Hydroxyl Group

Phenolic compounds are among the most well-documented antioxidants. The hydroxyl (-OH) group attached to the aromatic ring can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions[14]. Molecules structurally similar to this compound, such as other hydroxyacetophenones and chalcones, have demonstrated significant antioxidant activity in various assays[5][6]. This suggests a strong possibility that this compound could function as a direct free-radical scavenger or an indirect modulator of cellular redox status.

Experimental Workflow: In Vitro and Cell-Based Antioxidant Capacity

A comprehensive assessment involves both chemical-based assays to measure direct scavenging ability and cell-based assays to determine cytoprotective effects against oxidative stress.

  • Objective: To measure the capacity of this compound to directly scavenge the stable DPPH free radical.

  • Principle: DPPH is a stable purple radical that, upon accepting a hydrogen atom from an antioxidant, is reduced to the yellow, non-radical form. The decrease in absorbance is proportional to the antioxidant activity[15].

  • Methodology:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of this compound and a positive control (e.g., Ascorbic Acid or Trolox).

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound dilutions.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at ~517 nm using a plate reader.

    • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration. Plot this against the log concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

G DPPH DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow Non-radical) DPPH->DPPH_H + H• (from antioxidant) Antioxidant 2-OHB-H (Antioxidant) Antioxidant_Radical 2-OHB• (Antioxidant Radical) Antioxidant->Antioxidant_Radical - H•

Caption: Reaction showing DPPH radical neutralization by an antioxidant.

Anticipated Data Summary

Quantitative results from antioxidant assays should be summarized for clear comparison.

CompoundDPPH Scavenging IC50 (µM)FRAP Value (µmol Fe(II)/mg)
This compoundExperimental ValueExperimental Value
Ascorbic Acid (Control)Reference ValueReference Value
Trolox (Control)Reference ValueReference Value

Hypothesized Mechanism III: Anti-inflammatory and Metabolic Signaling

Scientific Rationale: Analogy to Beta-Hydroxybutyrate (β-OHB)

The butyryl moiety of this compound bears a structural resemblance to butyrate and β-OHB. β-OHB, an endogenous ketone body, is not just a fuel source but also a signaling molecule with potent anti-inflammatory properties[7]. It has been shown to inhibit the NLRP3 inflammasome and reduce the production of pro-inflammatory cytokines like IL-1β and IL-6[16]. One key mechanism for this is its action as a ligand for the G-protein coupled receptor HCA2 (GPR109a)[7]. Furthermore, β-OHB can modulate transcription factors involved in inflammation and stress resistance, such as FoxO1, and inhibit histone deacetylases (HDACs)[8]. This precedent suggests that this compound could potentially engage similar anti-inflammatory pathways.

Experimental Workflow: Cellular Models of Inflammation

To test this hypothesis, the effect of the compound on key inflammatory pathways can be measured in a relevant cell model, such as lipopolysaccharide (LPS)-stimulated macrophages.

G cluster_n LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa_p65 IκBα-p65/p50 (Inactive) IKK->IkBa_p65 Phosphorylates IκBα p65_p50 p65/p50 (Active NF-κB) IkBa_p65->p65_p50 IκBα Degradation Nucleus Nucleus p65_p50->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX2) Nucleus->Genes Binds to DNA Inhibitor This compound (Hypothesized Inhibition) Inhibitor->IKK

Caption: Hypothesized inhibition of the pro-inflammatory NF-κB pathway.

  • Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines.

  • Cell Line: RAW 264.7 murine macrophages or human THP-1 monocyte-derived macrophages.

  • Methodology:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Pre-treat cells with various non-toxic concentrations of this compound (or vehicle) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 6-24 hours). Include an unstimulated control group.

    • Collect the cell culture supernatant.

    • Measure the concentration of key cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Data Analysis: Compare cytokine levels in the LPS + compound-treated groups to the LPS-only group. A significant reduction indicates anti-inflammatory activity.

Synthesis and Future Directions

This guide outlines a scientifically-grounded, multi-pronged strategy to investigate the potential biological activities of this compound. The proposed mechanisms—neuromodulation, antioxidation, and anti-inflammation—are not mutually exclusive and may act in concert.

  • Positive findings in receptor binding assays would warrant further investigation into downstream functional effects and potential applications in CNS disorders.

  • Demonstrated antioxidant activity could position the molecule as a cytoprotective agent, relevant in conditions characterized by high oxidative stress.

  • Evidence of anti-inflammatory effects would open avenues for its development in inflammatory or metabolic diseases.

The logical next step following the validation of any of these in vitro mechanisms would be to advance the compound into preclinical in vivo models relevant to the observed activity (e.g., rodent models of psychosis, oxidative tissue injury, or systemic inflammation) to assess efficacy, pharmacokinetics, and safety.

References

A Technical Guide to the Biological Activity of Hydroxybutyrophenone Isomers: From Structural Rationale to Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomerism in Biological Function

In the realm of drug discovery and development, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, can exhibit remarkably divergent pharmacological profiles.[1] This guide delves into the fascinating world of hydroxybutyrophenone isomers, exploring the theoretical underpinnings of their potential biological activities and providing a comprehensive framework for their experimental evaluation.

Hydroxybutyrophenones, a class of phenolic compounds, are of significant interest due to their structural similarity to other biologically active phenones. The position of the hydroxyl (-OH) group on the phenyl ring—be it at the ortho (2'-), meta (3'-), or para (4'-) position—profoundly influences the molecule's electronic properties, hydrogen-donating ability, and steric interactions with biological targets. This, in turn, dictates their potential as antioxidant, anti-inflammatory, and neuroprotective agents.

This document is structured to provide researchers, scientists, and drug development professionals with a cohesive understanding of how to approach the investigation of hydroxybutyrophenone isomers. We will move from the foundational principles of structure-activity relationships (SAR) to detailed, field-proven experimental protocols, empowering you to design and execute robust, self-validating studies.

Part 1: The Structure-Activity Relationship Landscape of Hydroxybutyrophenone Isomers

The biological activity of phenolic compounds is intrinsically linked to the hydroxyl group. Its ability to donate a hydrogen atom to neutralize free radicals is the cornerstone of antioxidant activity.[2] The positioning of this group relative to the butyryl side chain in hydroxybutyrophenone isomers creates distinct chemical environments that modulate this primary function and influence other biological interactions.

Antioxidant Potential: A Tale of Two Positions

The antioxidant capacity of hydroxybutyrophenone isomers is primarily dictated by the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates hydrogen atom transfer to radical species, thereby quenching them.

  • 4'-Hydroxybutyrophenone (Para-isomer): In this isomer, the hydroxyl group is positioned at the para position relative to the butyryl group. This arrangement allows for the formation of a stable phenoxyl radical upon hydrogen donation. The unpaired electron can be effectively delocalized across the benzene ring and the carbonyl group, enhancing the radical's stability and making the 4'-isomer a potentially potent antioxidant.[2]

  • 2'-Hydroxybutyrophenone (Ortho-isomer): The ortho-isomer presents a different scenario. The proximity of the hydroxyl group to the carbonyl oxygen of the butyryl chain allows for the formation of a strong intramolecular hydrogen bond. This bond increases the BDE of the phenolic hydroxyl group, making it less favorable to donate a hydrogen atom to a free radical compared to the para-isomer.[2]

  • 3'-Hydroxybutyrophenone (Meta-isomer): The meta-isomer is expected to have intermediate antioxidant activity. While it doesn't benefit from the extensive resonance stabilization of the 4'-isomer's phenoxyl radical, it is also not hindered by the intramolecular hydrogen bonding seen in the 2'-isomer. Some studies on related phenolic compounds suggest that meta-hydroxyl substitution can result in significant antioxidant activity.

Based on these structural considerations, a clear hypothesis emerges: the antioxidant activity of hydroxybutyrophenone isomers is predicted to follow the order: 4'-isomer > 3'-isomer > 2'-isomer.

Anti-inflammatory and Neuroprotective Activities: Beyond Radical Scavenging

While antioxidant activity is a key facet, the biological effects of hydroxybutyrophenone isomers are likely more complex. Chronic inflammation and oxidative stress are intertwined pathological processes central to numerous diseases, including neurodegenerative disorders.

  • Anti-inflammatory Mechanisms: The anti-inflammatory potential of phenolic compounds often involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).[1] Studies on the structurally similar p-hydroxyacetophenone have demonstrated significant anti-inflammatory effects by inhibiting the NF-κB pathway. This suggests that 4'-hydroxybutyrophenone may possess similar capabilities.

  • Neuroprotective Mechanisms: Neuroprotection can be conferred through various mechanisms, including the reduction of oxidative stress, inhibition of neuroinflammation, and modulation of neuronal signaling pathways. The ability of β-hydroxybutyrate, a related endogenous ketone body, to exert neuroprotective effects by reducing oxidative stress and inhibiting apoptosis provides a rationale for investigating similar properties in hydroxybutyrophenone isomers.[3]

The following diagram illustrates the logical flow for investigating the biological activities of these isomers, starting from their fundamental structural differences.

G cluster_isomers Hydroxybutyrophenone Isomers cluster_sar Structure-Activity Relationship (SAR) Hypothesis cluster_activities Predicted Biological Activities cluster_validation Experimental Validation 2'-Hydroxy 2'-Hydroxy SAR Positional Isomerism Influences: - H-bonding - Resonance Stabilization - Steric Hindrance 2'-Hydroxy->SAR 3'-Hydroxy 3'-Hydroxy 3'-Hydroxy->SAR 4'-Hydroxy 4'-Hydroxy 4'-Hydroxy->SAR Antioxidant Antioxidant SAR->Antioxidant Differential H-donating ability AntiInflammatory Anti-inflammatory SAR->AntiInflammatory Modulation of inflammatory pathways Neuroprotective Neuroprotective SAR->Neuroprotective Combined antioxidant and anti-inflammatory effects InVitro In Vitro Assays Antioxidant->InVitro AntiInflammatory->InVitro Neuroprotective->InVitro InVivo In Vivo Models InVitro->InVivo Lead Isomer Identification

Caption: Logical workflow for investigating hydroxybutyrophenone isomers.

Part 2: Experimental Protocols for Biological Activity Assessment

The following section provides detailed, step-by-step methodologies for the in vitro evaluation of the antioxidant, anti-inflammatory, and neuroprotective activities of hydroxybutyrophenone isomers. These protocols are designed to be self-validating by including appropriate controls and standards.

In Vitro Antioxidant Activity Assays

To obtain a comprehensive antioxidant profile, it is recommended to use multiple assays that measure different aspects of antioxidant action. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are widely used and complementary methods.[4]

Table 1: Summary of In Vitro Antioxidant Assays

AssayPrincipleEndpointStandard
DPPH Radical Scavenging Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[5]Decrease in absorbance at 517 nm.Trolox or Ascorbic Acid
ABTS Radical Cation Decolorization Measures the ability of the compound to scavenge the pre-formed ABTS radical cation, leading to a reduction in its characteristic blue-green color.[6]Decrease in absorbance at 734 nm.Trolox
  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

    • Prepare stock solutions of the hydroxybutyrophenone isomers and the standard (Trolox) in methanol at a concentration of 1 mg/mL.

    • Prepare serial dilutions of the stock solutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of each sample dilution.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.[5]

    • For the blank, add 50 µL of methanol instead of the sample.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[5]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Plot the percentage of scavenging activity against the concentration of each isomer and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

G cluster_prep Preparation cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_analysis Data Analysis Isomers Hydroxybutyrophenone Isomer Stock Solutions DPPH_Plate 96-well Plate: 50 µL Sample + 150 µL DPPH Isomers->DPPH_Plate ABTS_Plate 96-well Plate: 10 µL Sample + 190 µL ABTS•+ Isomers->ABTS_Plate Standard Trolox Stock Solution Standard->DPPH_Plate Standard->ABTS_Plate DPPH 0.1 mM DPPH in Methanol DPPH->DPPH_Plate ABTS_stock 7 mM ABTS + 2.45 mM Potassium Persulfate ABTS_Radical Generate ABTS•+ (12-16h in dark) ABTS_stock->ABTS_Radical DPPH_Incubate Incubate 30 min in Dark DPPH_Plate->DPPH_Incubate DPPH_Read Read Absorbance at 517 nm DPPH_Incubate->DPPH_Read IC50 Calculate % Scavenging and IC50 values DPPH_Read->IC50 ABTS_Dilute Dilute ABTS•+ to Absorbance ~0.7 ABTS_Radical->ABTS_Dilute ABTS_Dilute->ABTS_Plate ABTS_Incubate Incubate 6 min ABTS_Plate->ABTS_Incubate ABTS_Read Read Absorbance at 734 nm ABTS_Incubate->ABTS_Read ABTS_Read->IC50

Caption: Workflow for in vitro antioxidant activity screening.

In Vitro Anti-inflammatory Activity Assay: COX-2 Inhibition

The cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation, and its inhibition is a common strategy for anti-inflammatory drugs.[7]

Table 2: COX-2 Inhibition Assay

AssayPrincipleEndpointStandard
COX-2 Inhibitor Screening Measures the ability of the compound to inhibit the peroxidase activity of human recombinant COX-2 enzyme. The activity is monitored by the oxidation of a fluorometric substrate.Decrease in fluorescence intensity.Celecoxib

This protocol is based on commercially available COX-2 inhibitor screening kits.

  • Preparation of Reagents:

    • Reconstitute the human recombinant COX-2 enzyme, assay buffer, and fluorometric substrate according to the manufacturer's instructions.

    • Prepare stock solutions of the hydroxybutyrophenone isomers and the standard inhibitor (Celecoxib) in DMSO.

    • Create a series of dilutions of the test compounds and standard.

  • Assay Procedure:

    • In a 96-well black microplate, add the assay buffer.

    • Add the COX-2 enzyme to all wells except the blank.

    • Add the test compounds or standard inhibitor to the respective wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the arachidonic acid substrate and the fluorometric substrate.

    • Immediately begin monitoring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) over time using a microplate reader.

  • Data Analysis:

    • Determine the rate of the reaction (slope of the fluorescence vs. time curve) for each concentration.

    • Calculate the percentage of COX-2 inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the concentration and determine the IC50 value.

In Vitro Neuroprotective Activity Assay

A common approach to assess neuroprotection is to use a neuronal cell line and induce cytotoxicity with a known neurotoxin. The ability of the test compound to prevent or reduce cell death is then measured.[8][9]

Table 3: Neuroprotection Assay

AssayPrincipleEndpointCell LineNeurotoxin
MTT Cell Viability Assay Measures the metabolic activity of viable cells by the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.Increase in absorbance at 570 nm.SH-SY5Y (human neuroblastoma)6-hydroxydopamine (6-OHDA) or Amyloid-β peptide
  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS) at 37°C in a 5% CO2 incubator.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of the hydroxybutyrophenone isomers for 2 hours.

    • Induce neurotoxicity by adding 6-OHDA to a final concentration of 100 µM.

    • Include a vehicle control group (no isomer, no 6-OHDA) and a toxin control group (no isomer, with 6-OHDA).

    • Incubate the plate for 24 hours.

  • MTT Assay:

    • After incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control group.

    • % Cell Viability = (A_sample / A_control) x 100

    • Plot the cell viability against the concentration of the isomers to determine their protective effects.

G cluster_stress Cellular Stress cluster_pathway Apoptotic Signaling Pathway cluster_intervention Potential Intervention Points Neurotoxin Neurotoxin (e.g., 6-OHDA) ROS Increased ROS Neurotoxin->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis / Cell Death Caspases->Apoptosis Isomer Hydroxybutyrophenone Isomer Isomer->ROS Radical Scavenging Isomer->Mitochondria Mitochondrial Protection Isomer->Caspases Anti-apoptotic signaling

Caption: Potential neuroprotective mechanisms of hydroxybutyrophenone isomers.

Conclusion: A Roadmap for Future Research

This guide has provided a comprehensive framework for exploring the biological activities of hydroxybutyrophenone isomers. The theoretical foundation for their differential activities, particularly in the context of antioxidant potential, offers a strong rationale for prioritizing the 4'- and 3'-isomers in initial screening campaigns. The detailed experimental protocols for assessing antioxidant, anti-inflammatory, and neuroprotective effects are designed to yield robust and reproducible data.

Future research should focus on a systematic evaluation of all three isomers using the outlined in vitro assays to generate comparative quantitative data (e.g., IC50 values). The most promising isomer(s) can then be advanced to more complex cell-based models to elucidate their mechanisms of action, for instance, by investigating their effects on specific signaling pathways like NF-κB or Nrf2. Ultimately, in vivo studies in relevant animal models of inflammation or neurodegeneration will be crucial to validate the therapeutic potential of these intriguing compounds. The journey from isomeric structure to biological function is a cornerstone of medicinal chemistry, and the hydroxybutyrophenones represent a promising frontier in this ongoing exploration.

References

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of 2'-Hydroxybutyrophenone via the Fries Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Acylation of Phenols

The direct Friedel-Crafts acylation of phenols to produce hydroxyaryl ketones is a notoriously challenging transformation.[1][2] The primary obstacle lies in the bidentate nucleophilicity of the phenol substrate. The lone pairs on the phenolic oxygen readily coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring towards the desired electrophilic substitution (C-acylation).[1] Concurrently, the oxygen atom itself can act as a nucleophile, leading to the kinetically favored O-acylation product, a phenyl ester.[2]

To circumvent these issues and achieve the synthesis of valuable hydroxyaryl ketones, such as the pharmaceutical intermediate 2'-Hydroxybutyrophenone, a more strategic approach is required.[3][4] The Fries Rearrangement provides an elegant and powerful solution. This reaction transforms a phenolic ester into a hydroxyaryl ketone through a Lewis acid-catalyzed intramolecular acyl group migration.[5][6] By first intentionally forming the phenyl ester and then inducing its rearrangement, we can achieve controlled C-acylation.

This guide provides a comprehensive examination of this methodology, detailing the underlying mechanism, offering step-by-step synthesis protocols, and discussing critical parameters that govern reaction success and regioselectivity.

Mechanistic Insights: From O-Acylation to Controlled C-Acylation

The synthesis is a two-stage process: initial esterification followed by the core Fries Rearrangement. Understanding the mechanism of the second stage is critical for controlling the final product distribution.

The widely accepted mechanism for the Fries Rearrangement begins with the coordination of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), to the carbonyl oxygen of the phenyl butyrate ester. This site is a better Lewis base than the phenolic oxygen.[5] This initial complexation polarizes the ester bond, facilitating the transfer of the Lewis acid to the phenolic oxygen and generating a resonance-stabilized acylium carbocation (R-C=O⁺).[5][7]

This highly electrophilic acylium ion then attacks the electron-rich aromatic ring in a classic electrophilic aromatic substitution step.[5] The key to synthesizing this compound lies in controlling the regioselectivity of this attack.

Controlling Regioselectivity (Ortho vs. Para): The reaction can yield both ortho (2'-hydroxy) and para (4'-hydroxy) isomers. The product ratio is primarily governed by reaction temperature and solvent choice, reflecting a classic case of thermodynamic versus kinetic control.[3]

  • High Temperature (>160°C): Favors the formation of the ortho product, this compound. This is the thermodynamically controlled pathway. The ortho intermediate can form a stable six-membered bidentate chelate with the aluminum chloride catalyst, lowering its energy state relative to the para intermediate.[3][8]

  • Low Temperature (<60°C): Favors the formation of the para product, 4'-Hydroxybutyrophenone. This is the kinetically favored pathway, as the para position is sterically less hindered for the initial attack by the bulky acylium-catalyst complex.[5][8]

  • Solvent Polarity: Non-polar solvents tend to favor the formation of the ortho product, whereas increasing solvent polarity can increase the proportion of the para product.[3][5]

Fries_Mechanism Figure 1: Fries Rearrangement Mechanism for this compound cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution (Ortho Attack) cluster_2 Step 3: Work-up Ester Phenyl Butyrate Complex1 Initial Carbonyl-AlCl₃ Complex Ester->Complex1 + AlCl₃ Catalyst AlCl₃ (Lewis Acid) Acylium Acylium Ion + Phenoxide-AlCl₃ Complex Complex1->Acylium Rearrangement OrthoAttack Acylium Ion attacks Ortho position Acylium->OrthoAttack SigmaComplex Ortho Sigma Complex (Chelated & Stabilized) OrthoAttack->SigmaComplex High Temp (Thermodynamic Control) Deprotonation Deprotonation SigmaComplex->Deprotonation ProductComplex Product-AlCl₃ Complex Deprotonation->ProductComplex FinalProduct This compound ProductComplex->FinalProduct Aqueous Work-up (H₃O⁺)

Figure 1: Fries Rearrangement Mechanism for this compound

Experimental Protocols

Safety First: Friedel-Crafts reactions involve corrosive and water-sensitive reagents. All procedures must be conducted in a certified fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory.[9][10] Glassware must be thoroughly dried before use to prevent violent reactions and catalyst deactivation.[10][11]

Protocol 1: Synthesis of Phenyl Butyrate (O-Acylation)

This initial step creates the necessary substrate for the Fries Rearrangement.

  • Materials & Reagents:

    • Phenol (1.0 eq)

    • Butyryl chloride (1.1 eq)

    • Pyridine (dried, 1.2 eq)

    • Dichloromethane (DCM, anhydrous)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Apparatus Setup:

    • Round-bottom flask equipped with a magnetic stir bar.

    • Dropping funnel.

    • Nitrogen inlet/outlet for an inert atmosphere.

  • Procedure:

    • To the round-bottom flask, add phenol and anhydrous DCM. Cool the flask to 0°C in an ice bath.

    • Add pyridine to the stirred solution.

    • Charge the dropping funnel with butyryl chloride dissolved in a small amount of anhydrous DCM.

    • Add the butyryl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of phenol.

    • Work-up: Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude phenyl butyrate, which can be purified further by vacuum distillation if necessary.

Protocol 2: Fries Rearrangement to this compound

This protocol is optimized for the formation of the ortho isomer.

  • Materials & Reagents:

    • Phenyl butyrate (1.0 eq)

    • Aluminum chloride (anhydrous, 2.5-3.0 eq)

    • Nitrobenzene (anhydrous, as solvent) or no solvent (neat)

    • Ice

    • Concentrated Hydrochloric acid (HCl)

    • Dichloromethane (DCM) or Diethyl ether

  • Apparatus Setup:

    • Three-neck round-bottom flask with a magnetic stir bar.

    • Reflux condenser with a drying tube (e.g., CaCl₂).

    • Thermometer.

    • Heating mantle.

  • Procedure:

    • Caution: The addition of AlCl₃ is highly exothermic. In the flask, place the anhydrous aluminum chloride.

    • Slowly and carefully add the phenyl butyrate to the AlCl₃ with vigorous stirring. The mixture will likely become a thick slurry.

    • Once the initial exotherm subsides, begin heating the mixture. For preferential ortho product formation, heat to approximately 160-170°C.[8] Maintain this temperature for 1-2 hours. Monitor the reaction progress by TLC (a sample must be carefully quenched in ice/HCl before spotting).

    • Work-up: After cooling the reaction mixture to room temperature, very slowly and cautiously pour it onto a large volume of crushed ice containing concentrated HCl.[11] This step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood.

    • Stir the resulting mixture vigorously until the dark complex fully decomposes.

    • Transfer the mixture to a separatory funnel and extract the product with DCM or diethyl ether (3x).

    • Combine the organic extracts and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • Purification: The crude product will be a mixture of ortho and para isomers. These can be separated by column chromatography on silica gel or, classically, by steam distillation, as the ortho isomer is more volatile due to intramolecular hydrogen bonding.[8]

Workflow Figure 2: Experimental Synthesis Workflow cluster_A Part A: Phenyl Butyrate Synthesis cluster_B Part B: Fries Rearrangement A1 1. Dissolve Phenol & Pyridine in DCM at 0°C A2 2. Add Butyryl Chloride dropwise A1->A2 A3 3. Stir at RT for 2-3h A2->A3 A4 4. Aqueous Work-up (HCl, NaHCO₃, Brine) A3->A4 A5 5. Dry, Concentrate & Purify A4->A5 B1 1. Combine Phenyl Butyrate & Anhydrous AlCl₃ A5->B1 B2 2. Heat to 160-170°C (Ortho-selective) B1->B2 B3 3. Cool and Quench on Ice/Conc. HCl B2->B3 B4 4. Extract with DCM/Ether B3->B4 B5 5. Purify via Chromatography or Steam Distillation B4->B5

Figure 2: Experimental Synthesis Workflow

Data Summary & Application Notes

Table 1: Key Reaction Parameters and Expected Outcomes
ParameterPhenyl Butyrate SynthesisFries Rearrangement (ortho-selective)Rationale & Notes
Key Reagents Phenol, Butyryl ChloridePhenyl Butyrate, AlCl₃Pyridine acts as a base to neutralize HCl in the first step. Stoichiometric AlCl₃ is required for the rearrangement.[12]
Stoichiometry 1.0 eq Phenol, 1.1 eq Acyl Chloride1.0 eq Ester, 2.5-3.0 eq AlCl₃A slight excess of the acylating agent ensures full conversion. A large excess of Lewis acid is needed to drive the rearrangement.[13]
Solvent Anhydrous DCMNitrobenzene or NeatA non-polar environment favors the ortho product.[5] Running the reaction neat is often possible and simplifies workup.
Temperature 0°C to Room Temp160 - 170 °CHigh temperature is critical for thermodynamic control, favoring the stable ortho-chelated intermediate.[3][8]
Reaction Time 2 - 3 hours1 - 2 hoursMonitor by TLC for optimal reaction time to avoid degradation.
Expected Yield > 90% (for ester)40 - 60% (for 2'-isomer)Yields for the rearrangement can be moderate; optimization of temperature and time is key. Side reactions can occur at high temperatures.[5]
Application Notes for Researchers
  • Catalyst Choice and Activity: While AlCl₃ is the classic and most robust catalyst, other Lewis acids like TiCl₄, SnCl₄, and BF₃ can also be used, sometimes offering different regioselectivity.[13] For greener approaches, solid acid catalysts like zeolites or strong Brønsted acids like methanesulfonic acid are being explored to reduce corrosive waste streams.[13][14]

  • Troubleshooting Low Yields:

    • Moisture Contamination: The most common failure point. Ensure all glassware is oven-dried and reagents are anhydrous. Aluminum chloride reacts violently with water, deactivating the catalyst.[11]

    • Incomplete Rearrangement: If significant starting ester remains, consider increasing the reaction time, temperature, or the amount of Lewis acid catalyst.

    • Product Degradation: High temperatures can lead to charring or side reactions. A careful balance of temperature and reaction time is crucial. Running the reaction under an inert atmosphere (N₂ or Ar) can mitigate oxidative side reactions.

  • Significance in Drug Development: this compound is a versatile building block. The hydroxyaryl ketone motif is present in numerous pharmacologically active compounds. Its functional groups (phenolic hydroxyl and ketone) allow for diverse subsequent modifications, making it a valuable starting material for synthesizing complex molecular scaffolds for drug discovery programs.[4][15]

References

Application Notes & Protocols: A Comprehensive Guide to the Utilization of 2'-Hydroxybutyrophenone in New Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed framework for researchers, scientists, and drug development professionals on the systematic evaluation and application of 2'-Hydroxybutyrophenone in the context of new drug development. Recognizing its primary role as a chemical intermediate, this guide outlines the necessary protocols for its physicochemical characterization, in vitro safety assessment, and preliminary pharmacokinetic profiling.[1][2] The methodologies described herein are designed to establish a foundational dataset for this compound, enabling informed decisions regarding its potential use as a scaffold for new chemical entities (NCEs) or as a novel excipient in pharmaceutical formulations. The protocols emphasize scientific causality and self-validation, aligning with current regulatory expectations for characterizing new components in drug products.[3][4]

Introduction: Strategic Context for this compound

This compound (CAS: 2887-61-8) is an organic compound characterized by a butyrophenone structure with a hydroxyl group on the phenyl ring.[5] Historically, its application has been concentrated in the synthesis of other organic compounds and as a crucial intermediate in the production of various Active Pharmaceutical Ingredients (APIs).[1] Its unique structure, featuring both a reactive hydroxyl group and a ketone moiety, presents strategic opportunities for medicinal chemists to use it as a versatile building block for more complex therapeutic molecules.

However, its introduction into a drug development pipeline, either as a core fragment of an NCE or as a novel pharmaceutical excipient, necessitates a rigorous and structured evaluation process. A "novel excipient" is defined by the FDA as any inactive ingredient not previously used in an FDA-approved drug or one that is being used via a new route of administration or at a higher level than previously approved.[4][6] This guide provides the essential workflows and protocols to build the requisite safety and characterization profile for this compound.

Foundational Stage: Physicochemical Characterization

Before any biological assessment, a thorough understanding of the compound's physical and chemical properties is paramount. These properties dictate its handling, formulation, and ultimately, its biological fate.[7]

Core Properties

The fundamental physicochemical properties of this compound are summarized below. This data serves as the starting point for all subsequent experimental design.

PropertyValueSource
CAS Number 2887-61-8[5][8]
Molecular Formula C₁₀H₁₂O₂[9]
Molecular Weight 164.20 g/mol [10]
Appearance Colorless to pale yellow solid/liquid[5][8]
Melting Point ~10-42 °C (Varies by source)[8]
Boiling Point ~251-254 °C[8][10]
Solubility Insoluble in water; Soluble in organic solvents (ethanol, ether, acetone)[5][8]
pKa 8.07 ± 0.30 (Predicted)[8]
LogP 3.03 (Predicted)[10]
Experimental Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability.[7] The shake-flask method (OECD Guideline 105) is a gold-standard technique for determining this parameter. Poor solubility may necessitate formulation strategies like the use of co-solvents or lipid-based systems.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 24 hours for the undissolved compound to settle. Alternatively, centrifuge the solution at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess solid.

  • Sampling: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of this compound using a validated HPLC-UV method.

  • Calculation: The determined concentration represents the aqueous solubility of the compound under the specified conditions. Report the result in mg/mL or µM.

In Vitro Safety & Biological Assessment Workflow

The primary goal of early-stage drug development is to identify and mitigate risks. In vitro assays provide a cost-effective and high-throughput method to screen for potential toxicity before advancing to more complex and expensive studies.[11][12][13] The following workflow provides a logical progression for evaluating the biological safety profile of this compound.

G cluster_0 Overall Evaluation Workflow for this compound A Physicochemical Characterization (Solubility, Stability, LogP) B Formulation Development (Vehicle Selection for Assays) A->B informs C In Vitro Safety Screening (Cytotoxicity, Genotoxicity) B->C enables D In Vitro ADME Profiling (Metabolic Stability, Permeability) B->D enables E Decision Point: Advance or Terminate? C->E provides data for D->E provides data for F Application-Specific Studies (e.g., API Synthesis, Excipient Compatibility) E->F Go

Caption: High-level workflow for the evaluation of this compound.

Experimental Protocol 2: MTT Cytotoxicity Assay

Rationale: The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a crucial first step to determine the concentration range at which the compound might exert toxic effects on cells.

Methodology:

  • Cell Seeding: Seed a relevant human cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only controls (e.g., 0.5% DMSO) and untreated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan product is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Illustrative Cytotoxicity Data

The table below presents example data from an MTT assay to illustrate the expected output.

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.7 ± 5.1
1095.2 ± 3.8
5075.6 ± 6.2
10048.9 ± 4.9
25015.3 ± 3.1
5002.1 ± 1.5

From this illustrative data, the IC₅₀ would be calculated to be approximately 100 µM.

Preliminary In Vitro Pharmacokinetic (ADME) Profiling

Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for predicting its in vivo behavior.[14] For a phenolic compound like this compound, metabolism via phase I and phase II enzymes is a critical pathway to investigate.[15][16]

G cluster_1 In Vitro ADME Profiling Workflow A Compound (this compound) B Metabolic Stability Assay (Liver Microsomes, S9 Fraction) A->B C Plasma Protein Binding (Equilibrium Dialysis) A->C D Membrane Permeability (PAMPA, Caco-2) A->D E Metabolite Identification (LC-MS/MS) B->E identifies key metabolic pathways F Data Integration & In Vivo Prediction C->F D->F E->F

Caption: Key in vitro assays for early pharmacokinetic profiling.

Key In Vitro ADME Assays
  • Metabolic Stability: Incubating this compound with liver microsomes or S9 fractions helps determine its susceptibility to metabolism by key enzyme systems (e.g., Cytochrome P450s). The rate of disappearance of the parent compound over time is measured by LC-MS/MS. This provides an estimate of its hepatic clearance.

  • Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins (like albumin) influences its distribution and availability to act on a target. Equilibrium dialysis is a common method to determine the unbound fraction of the compound, which is generally considered the pharmacologically active portion.

  • Membrane Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell monolayer assay predict a compound's ability to be absorbed across the intestinal wall. This is crucial for orally administered drugs.

Regulatory Considerations and Path Forward

If this compound is intended for use as a novel excipient, a comprehensive safety data package must be compiled.[3] This data can be submitted in a Drug Master File (DMF) to the FDA.[4] Regulatory agencies like the FDA and EMA provide specific guidance on the nonclinical studies required for the safety evaluation of pharmaceutical excipients.[3][17] The data generated through the protocols in this guide form the initial, critical components of this dossier. A thorough literature search for any existing toxicological data is a mandatory first step to avoid redundant testing and inform the overall strategy.[4]

Conclusion

This compound is a versatile chemical intermediate with potential applications in drug development beyond its traditional role.[1][2] However, its successful integration into a pharmaceutical product requires a systematic and rigorous evaluation of its physicochemical, toxicological, and pharmacokinetic properties. The protocols and workflows detailed in this guide provide a foundational, industry-standard approach to generating this essential data package. By following this structured methodology, researchers can make data-driven decisions, mitigate risks early in the development process, and build a robust profile to support further investigation and potential regulatory submission.

References

Troubleshooting & Optimization

Effective purification techniques for 2'-Hydroxybutyrophenone post-synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2'-Hydroxybutyrophenone

Welcome to the technical support guide for the effective purification of this compound (CAS 2887-61-8). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered after its synthesis. The guidance provided herein is based on established chemical principles and field-proven methodologies to ensure you achieve high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude product after a Fries rearrangement is a dark, oily mixture. What are the primary impurities I should expect?

A: A dark, oily crude product is typical for a Fries rearrangement. The primary components you are likely dealing with are:

  • Target Product (Ortho-isomer): this compound.

  • Key Isomeric Impurity (Para-isomer): 4'-Hydroxybutyrophenone. The ratio of ortho to para product is highly dependent on reaction conditions like temperature and solvent. High temperatures generally favor the ortho product, while lower temperatures favor the para product[1][2][3].

  • Unreacted Starting Material: Phenyl butyrate.

  • Byproducts: Phenol (from hydrolysis or deacylation) and potentially poly-acylated species.

  • Catalyst Residues: Residual Lewis acids (e.g., AlCl₃) complexed with hydroxyl groups, which contribute to the dark color.

Initial Step: Your first action should be an acidic workup. Quench the reaction mixture carefully with ice-cold dilute HCl. This will decompose the aluminum chloride complexes, liberating the hydroxyl groups of your products and making them extractable into an organic solvent like ethyl acetate or diethyl ether.

Q2: How can I effectively separate the 2'-hydroxy (ortho) and 4'-hydroxy (para) isomers? This seems to be the main challenge.

A: This is the most critical purification step. The two isomers have very similar properties, but a key structural difference allows for their separation:

  • This compound (Ortho): The hydroxyl group and the ketone's carbonyl group can form a strong intramolecular hydrogen bond. This "internal" bonding reduces the molecule's interaction with polar solvents and stationary phases.

  • 4'-Hydroxybutyrophenone (Para): The functional groups are too far apart for intramolecular bonding. Instead, it engages in intermolecular hydrogen bonding with other molecules (including polar solvents and silica gel).

This difference in hydrogen bonding capability is the foundation for a successful separation.

Recommended Technique: Flash Column Chromatography This is the most reliable method for separating the ortho and para isomers.

  • Stationary Phase: Silica gel (60-120 or 100-200 mesh).

  • Mobile Phase (Eluent): A non-polar/moderately polar solvent system is ideal. Start with a low polarity mixture and gradually increase it. A common starting point is a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20% EtOAc in Hexane). Toluene can also be an effective component in the eluent system for separating aromatic compounds[4].

  • Elution Order: Due to its reduced external polarity from intramolecular hydrogen bonding, the This compound (ortho isomer) will elute first . The more polar 4'-hydroxybutyrophenone (para isomer) will be retained more strongly on the silica and elute later.

Always perform a Thin Layer Chromatography (TLC) analysis first to determine the optimal solvent system that gives good separation (ΔRf > 0.2) between the two spots.

Q3: I tried to purify my product by recrystallization, but it keeps "oiling out" instead of forming crystals. What's going wrong?

A: "Oiling out" is a common problem that occurs when a solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point. For this compound, which has a low melting point (around 10°C or slightly higher, appearing as a pale yellow solid or liquid at room temperature), this is a significant challenge[5].

Troubleshooting Steps:

  • Presence of Impurities: Even small amounts of impurities can depress the melting point of your product, leading to an oil. The most effective strategy is to first perform column chromatography to remove the bulk of the impurities (especially the para isomer) and then attempt recrystallization on the enriched fractions.

  • Solvent Choice is Critical:

    • Single Solvent Method: You need a solvent that dissolves the compound poorly at low temperatures but well at high temperatures[6]. A mixture of ethanol and water can be effective[7]. Start by dissolving the compound in a minimal amount of hot ethanol. Then, add hot water dropwise until the solution becomes slightly cloudy (the saturation point). Add a drop or two more of hot ethanol to clarify, then allow it to cool slowly[6][7].

    • Two-Solvent Method: Use a pair of miscible solvents—one in which the compound is very soluble (e.g., dichloromethane or ethyl acetate) and one in which it is poorly soluble (e.g., hexane)[6]. Dissolve the compound in a minimum of the "good" solvent, then slowly add the "poor" solvent (the anti-solvent) until persistent cloudiness appears. Warm slightly to redissolve, then cool slowly.

  • Cooling Rate: Do not cool the solution too quickly by placing it directly in an ice bath[8]. Rapid cooling encourages oil formation rather than crystal lattice growth. Let the solution cool slowly to room temperature first, then move it to an ice bath to maximize crystal formation[8].

  • Scratching: If crystals are slow to form, gently scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.

Q4: My yield is very low after column chromatography. How can I improve my recovery?

A: Low yield is a frustrating issue that can often be resolved by refining your technique.

Potential Causes & Solutions:

  • Compound Stuck on the Column: Phenolic compounds can sometimes interact strongly with the acidic silanol groups on standard silica gel, leading to streaking on TLC and poor recovery from the column[4].

    • Solution 1: Add a small amount of a modifier to your eluent, such as 0.1-1% acetic acid or formic acid. This can help by protonating the compound and reducing its interaction with the silica. However, be mindful that this can affect subsequent steps.

    • Solution 2: Consider using a different stationary phase, like neutral or basic alumina, which may have less aggressive interactions with your compound[4].

  • Improper Column Packing/Running: Air bubbles or channels in the silica bed lead to poor separation and broad fractions, making it hard to isolate the pure product without significant loss. Ensure your column is packed uniformly as a slurry and never allowed to run dry.

  • Fractions Cut Too Broadly: Be conservative when combining fractions. Analyze each fraction carefully by TLC. It is better to sacrifice a small amount of product in mixed fractions than to contaminate your main product pool.

  • Using Too Much Solvent: An overly dilute eluent system can lead to very large elution volumes, increasing the time on the column and the chance for product loss. Optimize your solvent system with TLC beforehand.

Workflow & Detailed Protocols

Decision Workflow for Purification Strategy

This diagram outlines a logical workflow for purifying crude this compound.

Purification_Workflow A Crude Product (Post-Synthesis & Acidic Workup) B Analyze by TLC (e.g., 10% EtOAc/Hexane) A->B C Are ortho and para isomers well-separated? B->C D Flash Column Chromatography (Silica Gel, EtOAc/Hexane Gradient) C->D Yes I Optimize TLC Solvent System C->I No E Combine Pure Ortho Fractions (Verify by TLC) D->E F Is further purification needed? (Check NMR/GC-MS) E->F G Final Product (>98% Purity) F->G No H Recrystallization (e.g., Ethanol/Water or DCM/Hexane) F->H Yes H->G I->B

References

Identifying and minimizing common side reactions in 2'-Hydroxybutyrophenone synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2'-Hydroxybutyrophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize yield and purity. This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and fine chemicals.[1][2]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound, most commonly prepared via the Fries rearrangement of phenyl butyrate.[3][4]

Issue 1: Low Yield of the Desired this compound

Question: I am getting a low yield of my target compound, this compound. What are the likely causes and how can I improve it?

Answer: Low yields in the Fries rearrangement are often due to suboptimal reaction conditions or the prevalence of side reactions. The key is to favor the intramolecular rearrangement that leads to C-acylation over competing pathways.

Troubleshooting Steps:

  • Catalyst Stoichiometry: The Fries rearrangement requires a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in stoichiometric excess.[5] The catalyst complexes with both the reactant ester and the product ketone, so a molar ratio of at least 1.1 to 1.2 equivalents of AlCl₃ per mole of phenyl butyrate is recommended. Insufficient catalyst will result in an incomplete reaction.

  • Reaction Temperature: Temperature is a critical parameter that controls the regioselectivity (ortho vs. para substitution) and the extent of side reactions.[3][4]

    • For the desired ortho-isomer (this compound): Higher temperatures (typically above 160°C) favor the formation of the ortho product.[6][7] This is because the ortho product can form a more stable bidentate complex with the aluminum catalyst, a state favored at higher temperatures (thermodynamic control).[3]

    • If the para-isomer (4'-Hydroxybutyrophenone) is dominating: Your reaction temperature is likely too low. Lower temperatures (below 60°C) favor the formation of the para isomer, which is often the kinetically favored product.[6][7]

  • Moisture Control: The Fries rearrangement is highly sensitive to moisture. Anhydrous conditions are crucial as water will react violently with and deactivate the AlCl₃ catalyst.[5] Ensure all glassware is oven-dried, and solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Time: The reaction needs to be monitored to determine the optimal time for completion. Insufficient time will lead to unreacted starting material, while excessively long reaction times, especially at high temperatures, can lead to product degradation or the formation of tar-like byproducts. Thin-layer chromatography (TLC) is a useful technique for monitoring the consumption of the starting ester.

Issue 2: Formation of Significant Amounts of Phenyl Butyrate (O-acylation Product)

Question: My reaction mixture contains a large amount of phenyl butyrate. Why is the C-acylation not proceeding as expected?

Answer: The presence of significant amounts of phenyl butyrate, the O-acylated product, indicates that the Fries rearrangement has not occurred efficiently. Phenols are bidentate nucleophiles and can react at either the oxygen (O-acylation) or the aromatic ring (C-acylation).[8] The initial formation of the ester (phenyl butyrate) is often a preliminary step, which then needs to rearrange to the desired hydroxyaryl ketone.[9][10]

Causality and Optimization:

  • Kinetic vs. Thermodynamic Control: O-acylation is generally the kinetically favored process, meaning it happens faster, especially in the absence of a strong Lewis acid or at lower temperatures. C-acylation, leading to the more stable hydroxyaryl ketone, is thermodynamically favored and requires the presence of a Lewis acid like AlCl₃ to facilitate the rearrangement.

  • Insufficient Catalyst: As mentioned in Issue 1, an excess of AlCl₃ is necessary to drive the rearrangement from the O-acylated intermediate to the C-acylated product.[5][9]

  • Low Temperature: The rearrangement requires sufficient thermal energy. If the temperature is too low, you will isolate the kinetically favored ester.

Issue 3: Difficulty in Separating this compound from the 4'-isomer

Question: My product is a mixture of 2'- and 4'-hydroxybutyrophenone. How can I effectively separate them?

Answer: The separation of ortho and para isomers is a common challenge in electrophilic aromatic substitution reactions. Fortunately, their different physical properties can be exploited for separation.

Separation Techniques:

  • Steam Distillation: This is a classic and effective method for separating these isomers. The ortho-isomer (this compound) can form an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. This reduces its polarity and boiling point, making it volatile with steam. The para-isomer, which can only form intermolecular hydrogen bonds, has a much higher boiling point and is not steam volatile.[6][7]

  • Column Chromatography: If steam distillation is not feasible or does not provide sufficient purity, silica gel column chromatography can be used. A non-polar eluent system (e.g., a mixture of hexane and ethyl acetate) will typically elute the less polar ortho-isomer first. The optimal solvent system should be determined by TLC analysis.

Issue 4: Formation of Di-acylated or Other Byproducts

Question: I am observing multiple spots on my TLC plate that are not the starting material or the desired products. What could these be?

Answer: The formation of multiple byproducts can occur under harsh reaction conditions.

Potential Side Reactions:

  • Di-acylation: At high temperatures and with a large excess of the acylating agent, a second butyryl group can be added to the aromatic ring, leading to di-hydroxybutyrophenones.

  • De-acylation and Re-acylation: The Fries rearrangement can be reversible. Under certain conditions, the acyl group can be cleaved from the ring and re-attach at a different position, leading to a complex mixture of isomers.

  • Polymerization/Tar Formation: At very high temperatures or with prolonged reaction times, phenolic compounds can polymerize, leading to the formation of intractable tars. This is often indicated by a darkening of the reaction mixture.

Minimization Strategies:

  • Controlled Stoichiometry: Use a carefully measured amount of the acylating agent (or start from the pre-formed phenyl butyrate ester).

  • Temperature Optimization: Avoid excessively high temperatures. While high temperatures favor the ortho product, there is an upper limit beyond which product degradation becomes significant.

  • Solvent Choice: The polarity of the solvent can influence the ortho/para ratio. Non-polar solvents tend to favor the ortho product, while more polar solvents can increase the proportion of the para product.[3][4]

Experimental Protocols & Data

Protocol 1: Synthesis of this compound via Fries Rearrangement

This protocol is designed to favor the formation of the ortho-isomer.

Materials:

  • Phenyl butyrate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous solvent (e.g., nitrobenzene or no solvent)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Dichloromethane (for extraction)

  • Sodium sulfate (anhydrous)

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube. Ensure all glassware is thoroughly dried.

  • To the flask, add phenyl butyrate (1 equivalent).

  • Carefully add anhydrous aluminum chloride (1.2 equivalents) in portions. The reaction is exothermic.

  • Heat the reaction mixture to 160-170°C. If no solvent is used, the mixture will be a melt.

  • Maintain the temperature and stir for the recommended reaction time (monitor by TLC).

  • Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by steam distillation or column chromatography to isolate this compound.

Data Summary: Influence of Reaction Conditions on Isomer Ratio

The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions. The following table summarizes the general trends:

ParameterConditionPredominant IsomerRationale
Temperature Low (< 60°C)para (4'-Hydroxybutyrophenone)Kinetic Control
High (> 160°C)ortho (this compound)Thermodynamic Control[6]
Solvent Polarity Non-polarortho (this compound)Favors intramolecular complexation[4]
Polarpara (4'-Hydroxybutyrophenone)Solvates intermediates, favoring intermolecular attack[3][4]
Catalyst Lewis Acids (e.g., AlCl₃, BF₃)C-acylation (Fries Rearrangement)Promotes acyl group migration
Brønsted Acids (e.g., HF, TfOH)C-acylation (Fries Rearrangement)Can also catalyze the rearrangement[5][10]
Base or Weak AcidO-acylation (Ester Formation)Favors reaction at the more nucleophilic phenolic oxygen

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the key mechanistic steps.

Diagram 1: O-acylation vs. C-acylation

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Phenol Phenol O_Acylation O-Acylation (Kinetic Pathway) Phenol->O_Acylation Base or Weak Acid C_Acylation C-Acylation (Thermodynamic Pathway) Phenol->C_Acylation Lewis Acid (AlCl₃) High Temp. ButyrylChloride Butyryl Chloride ButyrylChloride->O_Acylation Base or Weak Acid ButyrylChloride->C_Acylation Lewis Acid (AlCl₃) High Temp. Ester Phenyl Butyrate (Ester Intermediate) O_Acylation->Ester Ketone This compound (Desired Product) C_Acylation->Ketone G Start Phenyl Butyrate + AlCl₃ Complex1 Lewis Acid Complex (Coordination at Carbonyl O) Start->Complex1 Rearrangement Rearrangement to Phenolic O-Complex Complex1->Rearrangement Intermediate Acylium Ion Intermediate [R-C=O]⁺ Rearrangement->Intermediate EAS Electrophilic Aromatic Substitution (ortho/para attack) Intermediate->EAS ProductComplex Product-Catalyst Complex EAS->ProductComplex Hydrolysis Acidic Workup (Hydrolysis) ProductComplex->Hydrolysis FinalProduct 2'-/4'-Hydroxybutyrophenone Hydrolysis->FinalProduct

References

Technical Support Center: Strategies to Improve the Reaction Yield of 2'-Hydroxybutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 2'-Hydroxybutyrophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable chemical intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.

The primary and most industrially relevant method for synthesizing hydroxyaryl ketones, including this compound, is the Fries rearrangement of the corresponding phenolic ester—in this case, phenyl butyrate.[1][2] This guide focuses exclusively on optimizing this classic and powerful rearrangement reaction.

The Fries Rearrangement: A Mechanistic Overview

The Fries rearrangement is the acid-catalyzed conversion of a phenolic ester to a mixture of ortho- and para-hydroxyaryl ketones.[3] The reaction is initiated by a Lewis acid (e.g., AlCl₃) or a Brønsted acid, which coordinates to the carbonyl oxygen of the ester. This coordination weakens the ester linkage, facilitating the formation of a highly electrophilic acylium ion intermediate.[3][4] This intermediate then attacks the electron-rich aromatic ring via an electrophilic aromatic substitution mechanism to yield the final products after hydrolysis.[4]

The critical challenge in synthesizing this compound is controlling the regioselectivity to favor the ortho isomer over the thermodynamically competitive para isomer (4'-Hydroxybutyrophenone).

Fries_Mechanism cluster_start Reactants cluster_intermediate Intermediate Formation cluster_products Products (Post-Hydrolysis) PB Phenyl Butyrate Complex Ester-Lewis Acid Complex PB->Complex Coordination LA Lewis Acid (e.g., AlCl₃) Acylium Acylium Ion Intermediate Complex->Acylium Rearrangement Ortho This compound (ortho-product) Acylium->Ortho Intramolecular Attack (favored in non-polar solvent, high temp.) Para 4'-Hydroxybutyrophenone (para-product) Acylium->Para Intermolecular Attack (favored in polar solvent, low temp.)

Caption: General mechanism of the Fries rearrangement.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors controlling the ortho- vs. para-selectivity in the synthesis of this compound?

A1: The ratio of this compound (ortho) to 4'-Hydroxybutyrophenone (para) is primarily governed by two interdependent factors: reaction temperature and solvent polarity .[1][3]

  • High temperatures (e.g., >100-120°C) strongly favor the formation of the ortho product. This is because the ortho-isomer can form a stable six-membered chelate ring with the aluminum catalyst, making it the thermodynamically favored product at higher temperatures.[1][5]

  • Non-polar solvents (e.g., toluene, decane, carbon disulfide) also promote the formation of the ortho product. In these media, the acylium ion intermediate exists as a "tight" ion pair with the catalyst-phenoxide complex, favoring an intramolecular acyl group transfer to the nearby ortho position.[1][6] Conversely, polar solvents favor the para-product by solvating and separating the ion pair, allowing for intermolecular attack at the less sterically hindered para position.[3][6]

Q2: Why do most protocols call for a stoichiometric excess of the Lewis acid catalyst (e.g., AlCl₃)?

A2: Unlike typical catalytic reactions, the Fries rearrangement requires at least one equivalent of the Lewis acid, and often a slight excess (e.g., 1.1-1.5 equivalents), for two main reasons.[7] First, the Lewis acid forms a complex with the carbonyl oxygen of the starting phenyl butyrate to initiate the reaction. Second, it also complexes strongly with the hydroxyl and carbonyl groups of the this compound product. This product complexation effectively sequesters the catalyst, removing it from the reaction cycle. Therefore, a stoichiometric amount is necessary to ensure there is enough free catalyst to drive the reaction to completion.[7]

Q3: Are there "greener" or milder alternatives to aluminum chloride (AlCl₃)?

A3: Yes, concerns over the corrosive nature and hazardous waste associated with AlCl₃ have driven the development of alternative catalysts.[1][7] These include:

  • Other Lewis Acids: Titanium tetrachloride (TiCl₄) or boron trifluoride (BF₃) can be used.

  • Brønsted Acids: Strong protic acids like methanesulfonic acid (MeSO₃H) or hydrogen fluoride (HF) are effective and can offer excellent para-selectivity if that is desired.[1][8]

  • Metal Triflates: Scandium triflate (Sc(OTf)₃) and Bismuth triflate (Bi(OTf)₃) are highly active, water-tolerant Lewis acids that can often be used in truly catalytic amounts (e.g., 5-10 mol%).[9]

  • Solid Acid Catalysts: Zeolites and other solid acids are being investigated as reusable, environmentally benign catalysts, though they can suffer from deactivation.[7][10]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the Fries rearrangement.

Troubleshooting_Flowchart Start Low Yield or Purity? LowConv Problem: Low Overall Conversion Start->LowConv Yes, poor conversion PoorSelect Problem: High Para-Isomer Content Start->PoorSelect No, good conversion but wrong isomer Byproducts Problem: High Level of Byproducts (Tar, Phenol) Start->Byproducts No, good conversion but messy reaction Cause_Cat Cause: Inactive or Insufficient Catalyst LowConv->Cause_Cat Cause_Temp Cause: Low Temperature or Short Reaction Time LowConv->Cause_Temp Cause_Solv Cause: Solvent is Too Polar PoorSelect->Cause_Solv Cause_LowT Cause: Temperature is Too Low PoorSelect->Cause_LowT Cause_Moist Cause: Moisture Contamination Byproducts->Cause_Moist Cause_HighT Cause: Temperature is Too High Byproducts->Cause_HighT

Caption: Decision tree for troubleshooting poor reaction outcomes.

Problem 1: Low overall conversion of starting material (phenyl butyrate).
  • Possible Cause A: Inactive or Insufficient Catalyst.

    • Expert Insight: Lewis acids like AlCl₃ are extremely hygroscopic. Even brief exposure to atmospheric moisture can significantly reduce their activity. Furthermore, as the product forms, it chelates the catalyst, removing it from the reaction.[7] If you use less than one full equivalent, the reaction will stall once the catalyst is consumed.

    • Recommended Solution:

      • Use a fresh, unopened bottle of anhydrous AlCl₃.

      • Weigh and add the catalyst under an inert atmosphere (e.g., nitrogen or argon glove bag/box).

      • Ensure you are using at least 1.1 molar equivalents relative to the phenyl butyrate. A study on a similar system found that increasing catalyst loading from 1.0 to 1.5 equivalents gave more consistent results.[5]

  • Possible Cause B: Low Reaction Temperature or Insufficient Time.

    • Expert Insight: The Fries rearrangement often requires significant thermal energy to overcome the activation barrier. If the temperature is too low or the reaction time is too short, the reaction may not proceed to completion.

    • Recommended Solution:

      • Gradually increase the reaction temperature in 10-20°C increments. For ortho-selectivity, temperatures in the range of 120-160°C are common.[5][11]

      • Monitor the reaction progress using TLC or GC analysis to determine the optimal reaction time.

      • Caution: Excessively high temperatures can lead to charring and byproduct formation.[5]

Problem 2: High yield of the undesired 4'-hydroxy isomer (para) and low yield of the 2'-hydroxy isomer (ortho).
  • Possible Cause A: Incorrect Solvent Choice.

    • Expert Insight: This is the most common cause of poor regioselectivity. Polar solvents stabilize the separated acylium ion, allowing it to freely attack the sterically favored para position in an intermolecular fashion.[3][6]

    • Recommended Solution: Switch to a non-polar solvent. Toluene, monochlorobenzene, or even solvent-free (neat) conditions at high temperatures are excellent choices for maximizing the ortho-product.[1][5][10] The use of a non-polar solvent like n-decane has been shown to be critical for maximizing the desired acetophenone products in related systems.[10]

  • Possible Cause B: Reaction Temperature is Too Low.

    • Expert Insight: The formation of the para-isomer is often kinetically favored at lower temperatures, while the ortho-isomer is the thermodynamically more stable product.[1] At lower temperatures (e.g., room temperature to 60°C), the reaction may be under kinetic control, favoring the para-product.[11]

    • Recommended Solution: Increase the reaction temperature significantly. A temperature of 140°C was found to give a 40% yield of the ortho-isomer from phenyl isobutyrate, whereas room temperature in nitrobenzene gave an 86% yield of the para-isomer.[12] This demonstrates the profound effect of temperature.

ParameterCondition for High Ortho -Yield (2'-Hydroxy)Condition for High Para -Yield (4'-Hydroxy)Rationale
Temperature High (e.g., >120°C)Low (e.g., <60°C)Thermodynamic vs. Kinetic Control[1][13]
Solvent Non-polar (e.g., Toluene, CS₂)Polar (e.g., Nitrobenzene)Intramolecular vs. Intermolecular Mechanism[3][6]

Table 1: Effect of Key Parameters on Isomer Distribution.

Problem 3: Significant formation of byproducts, such as phenol or tar-like substances.
  • Possible Cause A: Moisture Contamination.

    • Expert Insight: The presence of water in the reaction mixture is highly detrimental. Water will react violently with and deactivate the Lewis acid catalyst.[7] It can also lead to the hydrolysis of the starting ester back to phenol and butyric acid, reducing the overall yield of the desired product.

    • Recommended Solution:

      • Thoroughly dry all glassware in an oven before use.

      • Use anhydrous grade solvents.

      • Handle all reagents, especially the Lewis acid, under a dry, inert atmosphere.

  • Possible Cause B: Reaction Temperature is Too High.

    • Expert Insight: While high temperatures favor the ortho-isomer, excessive heat can cause decomposition of the starting material and products, leading to charring and the formation of complex, insoluble byproducts.[5][9] Studies have noted that temperatures above 150°C can lead to lower isolated yields due to side product formation.[5]

    • Recommended Solution: Carefully control the reaction temperature using an oil bath and a temperature controller. Find the "sweet spot" that maximizes ortho-selectivity without causing significant decomposition. This may require running a small optimization screen at various temperatures (e.g., 120°C, 140°C, 160°C).

Recommended Experimental Protocol

This protocol is a generalized starting point for the synthesis of this compound, optimized for the formation of the ortho-isomer.

Experimental_Workflow A 1. Setup & Inert Atmosphere (Oven-dried glassware, N₂ or Ar flush) B 2. Charge Reactants (Anhydrous solvent, phenyl butyrate) A->B C 3. Cool to 0-5 °C B->C D 4. Add AlCl₃ Portion-wise (Control exotherm) C->D E 5. Heat to Reaction Temp (e.g., 140 °C) D->E F 6. Monitor Reaction (TLC or GC) E->F G 7. Quench Reaction (Pour onto ice/HCl) F->G H 8. Workup & Extraction (e.g., with Ethyl Acetate) G->H I 9. Purification (Column Chromatography or Distillation) H->I

Caption: A typical experimental workflow for the Fries rearrangement.

Step-by-Step Methodology:
  • Preparation: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (or nitrogen inlet), and a thermometer. Ensure all glassware is thoroughly oven-dried.

  • Charging Reactants: Under an inert atmosphere, charge the flask with anhydrous monochlorobenzene (as solvent) and phenyl butyrate (1.0 eq).

  • Catalyst Addition: Cool the mixture to 0-5°C in an ice bath. Slowly add anhydrous aluminum chloride (1.2 eq) portion-wise, ensuring the internal temperature does not rise excessively.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 120-140°C.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC until the starting material is consumed (typically several hours).

  • Workup: After completion, cool the reaction mixture to room temperature and then carefully and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes and decompose any remaining AlCl₃.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil, containing a mixture of ortho- and para-isomers, can be purified by column chromatography on silica gel or by vacuum distillation. The ortho-isomer is more volatile than the para-isomer due to intramolecular hydrogen bonding.[11]

References

Technical Support Center: Overcoming Solubility Challenges of 2'-Hydroxybutyroprophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2'-Hydroxybutyrophenone. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges associated with this compound in aqueous media. By understanding the physicochemical properties of this compound and applying fundamental formulation principles, you can develop robust and reproducible experimental protocols.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the solubilization of this compound in a direct question-and-answer format.

Q1: I added this compound directly to my aqueous buffer, but it didn't dissolve and now appears as an oily film or white precipitate. What went wrong?

A1: Direct dissolution of this compound in aqueous buffers is often unsuccessful due to its poor water solubility. The molecule's structure, which includes a non-polar benzene ring and a butyryl group, makes it hydrophobic. Several sources describe it as sparingly soluble or insoluble in water[1][2].

Root Cause Analysis & Immediate Solution:

  • Problem: The compound is highly lipophilic and cannot be sufficiently solvated by water molecules alone.

  • Immediate Action: Do not attempt to force dissolution by heating or vigorous vortexing in a purely aqueous system, as this can lead to the formation of intractable aggregates. The best approach is to discard the mixture and start over using a validated solubilization protocol.

  • Recommended Strategy: You must employ a solubilization strategy, such as preparing a concentrated stock solution in an appropriate organic solvent or using other techniques like pH adjustment or complexation, before introducing it to your aqueous system.

Q2: I prepared a concentrated stock of this compound in DMSO, but it precipitated when I diluted it into my final aqueous medium. How can I prevent this?

A2: This is a classic issue known as "fall-out" or precipitation upon dilution. While this compound is soluble in organic solvents like ethanol and acetone, the high concentration of the compound in the stock solution crashes out when the solvent environment abruptly changes from organic to overwhelmingly aqueous[1].

Root Cause Analysis & Solutions:

  • Problem: The final concentration of the organic co-solvent in your aqueous medium is too low to maintain the solubility of the compound.

  • Solution 1 (Optimize Co-solvent Concentration): Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your aqueous medium is high enough to keep the compound in solution. This often requires empirical testing, but a final concentration of 1-5% v/v organic solvent is a common starting point. However, always verify the tolerance of your experimental system (e.g., cell culture, enzyme assay) to the chosen solvent.

  • Solution 2 (Use a Different Solubilization Method): If your system cannot tolerate the required concentration of organic co-solvent, you must switch to a non-solvent-based approach. Methods like pH adjustment or complexation with cyclodextrins are excellent alternatives that avoid organic solvents in the final formulation[3][4].

Q3: I need to prepare a high-concentration aqueous formulation for an in vivo study, but the volume constraints are very tight. What is the most effective method?

A3: For high-concentration parenteral or oral formulations, co-solvents and pH adjustment are powerful techniques. Cyclodextrin complexation is also a highly effective and often safer alternative, particularly for in vivo applications[5][6].

Recommended Strategies for High Concentration:

  • pH Adjustment: this compound has a phenolic hydroxyl group, making it a weak acid with a predicted pKa of approximately 8.07[1][2]. By adjusting the pH of the aqueous vehicle to be at least 1-2 units above the pKa (e.g., pH 9.0-10.0), the molecule will be deprotonated into its more soluble phenolate salt form. This can dramatically increase aqueous solubility[7][8].

  • Co-Solvent Systems: Formulations using a mixture of water and water-miscible solvents like polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol can significantly enhance solubility[9][10]. A common parenteral vehicle might consist of PEG 400, PG, and water.

  • Cyclodextrin Complexation: Using a modified cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), can increase solubility by encapsulating the hydrophobic part of the molecule in its central cavity[5][11][12]. This method is widely used to create stable, high-concentration aqueous formulations with reduced toxicity[11].

Section 2: Frequently Asked Questions (FAQs)

This section provides foundational knowledge on the properties of this compound and the principles behind various solubilization techniques.

Q1: What is the expected aqueous solubility of this compound?
Q2: How does pH influence the solubility of this compound?

A2: The solubility of this compound is strongly dependent on pH. The molecule contains a phenolic hydroxyl group, which is weakly acidic.

  • Mechanism of Action: At pH values below its pKa (~8.07), the molecule exists predominantly in its neutral, protonated form, which is poorly water-soluble[1][2]. As the pH of the solution is raised above the pKa, the hydroxyl group deprotonates to form the corresponding phenolate anion. This ionized form is significantly more polar and, therefore, exhibits much higher aqueous solubility[3][7].

  • Practical Implication: To leverage this property, you can prepare your aqueous solutions using buffers with a pH of 9.0 or higher. This is a common and effective strategy for weakly acidic compounds[].

Q3: Which co-solvents are most effective, and what are the best practices for using them?

A3: Co-solvents are water-miscible organic solvents that, when mixed with water, reduce the polarity of the solvent system, thereby increasing the solubility of non-polar compounds[15].

  • Effective Co-solvents: Common and effective co-solvents for compounds like this compound include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Polyethylene Glycol 400 (PEG 400)

    • Propylene Glycol (PG)

    • N,N-Dimethylacetamide (DMA)[6][]

  • Best Practices:

    • Prepare a High-Concentration Stock: First, dissolve the this compound in 100% of the chosen co-solvent to create a concentrated stock solution.

    • Dilute Slowly with Mixing: Add the stock solution dropwise into the aqueous vehicle while vortexing or stirring vigorously. This helps to prevent localized high concentrations that can lead to precipitation.

    • Mind the Final Concentration: Always calculate the final percentage of the co-solvent in your working solution and ensure it is compatible with your experimental system (e.g., below cytotoxic levels for cell-based assays).

Q4: How do cyclodextrins work to improve solubility?

A4: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone or torus with a hydrophilic exterior and a hydrophobic interior cavity[11].

  • Mechanism of Action: They enhance the solubility of hydrophobic molecules by forming non-covalent "inclusion complexes."[12] The hydrophobic portion of the guest molecule (this compound) partitions into the non-polar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin remains exposed to the aqueous environment. This complex effectively shields the hydrophobic drug from the water, making the entire complex water-soluble[4][5].

  • Which Cyclodextrin to Use: While natural beta-cyclodextrin can be used, chemically modified derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are generally preferred in pharmaceutical applications due to their higher aqueous solubility and improved safety profiles[5][15].

Section 3: Detailed Experimental Protocols

Protocol A: Preparation of a 10 mM Stock Solution using pH Adjustment

This protocol is suitable for applications where an alkaline pH is acceptable.

  • Calculate Required Mass: For 1 mL of a 10 mM solution (MW = 164.2 g/mol ), you will need 1.642 mg of this compound.

  • Prepare Alkaline Buffer: Prepare a 50 mM sodium carbonate buffer and adjust the pH to 10.0 using 1 M NaOH or 1 M HCl.

  • Dissolution: Add the weighed this compound to a microcentrifuge tube. Add the pH 10.0 buffer to the final desired volume (1 mL).

  • Solubilize: Vortex the solution vigorously for 1-2 minutes. If needed, sonicate the solution in a water bath for 5-10 minutes until the solid is completely dissolved. The solution should be clear.

  • Final pH Check & Filtration: Check the pH of the final solution and adjust if necessary. Sterilize the solution by passing it through a 0.22 µm syringe filter.

Protocol B: Preparation of a 50 mM Stock Solution using a Co-solvent (DMSO)

This protocol is ideal for preparing a highly concentrated stock for subsequent dilution into aqueous media.

  • Calculate Required Mass: For 1 mL of a 50 mM solution, you will need 8.21 mg of this compound.

  • Dispense Solvent: Add 1 mL of high-purity, anhydrous DMSO to a sterile glass vial.

  • Dissolution: Add the weighed this compound to the DMSO.

  • Solubilize: Cap the vial and vortex at room temperature until the compound is fully dissolved. Gentle warming in a 37°C water bath can be used to expedite dissolution if necessary. The resulting solution should be clear and colorless to pale yellow[1].

  • Storage: Store the stock solution at -20°C, protected from light and moisture. Before use, allow the vial to come to room temperature and vortex briefly.

Section 4: Visual Guides & Data

Data Presentation

Table 1: Physicochemical Properties and Solubility Summary for this compound

PropertyValue / DescriptionSource(s)
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.2 g/mol [1]
Appearance Colorless to pale yellow solid/liquid[1][2]
Predicted pKa 8.07 ± 0.30[1][2]
Aqueous Solubility Sparingly soluble / Insoluble[1][2]
Organic Solvent Solubility Soluble in ethanol, acetone, ether, DMSO[1][2][]

Experimental Workflows & Diagrams

Solubilization_Workflow start Start: Need to solubilize This compound q_solvent Can the experimental system tolerate organic solvents? start->q_solvent q_ph Is the experimental system sensitive to alkaline pH (e.g., pH > 9)? q_solvent->q_ph No co_solvent Use Co-Solvent Method (e.g., DMSO, PEG 400) Prepare concentrated stock and dilute. q_solvent->co_solvent Yes ph_adjust Use pH Adjustment Method (Dissolve in alkaline buffer, pH > 9.5) q_ph->ph_adjust No cyclodextrin Use Cyclodextrin Complexation (e.g., HP-β-CD) Optimal for in vivo & sensitive assays. q_ph->cyclodextrin Yes

Caption: Decision workflow for selecting a solubilization method.

Caption: Mechanism of cyclodextrin inclusion complex formation.

Section 5: References

  • Guidechem. (n.d.). This compound 2887-61-8 wiki. Retrieved from --INVALID-LINK--

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Biomedical Science and Engineering. Retrieved from --INVALID-LINK--

  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from --INVALID-LINK--

  • Jain, S., & Pathak, K. (2014). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. Journal of Pharmaceutical Sciences, 103(1), 36-51. Retrieved from --INVALID-LINK--

  • Bio-Byword Scientific. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved from --INVALID-LINK--

  • ChemBK. (2024). Butyrophenone, 2'-hydroxy-. Retrieved from --INVALID-LINK--

  • Gâvan, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(15), 3299. Retrieved from --INVALID-LINK--

  • CD Formulation. (n.d.). pH Modifier Excipients. Retrieved from --INVALID-LINK--

  • Touro University. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from --INVALID-LINK--

  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved from --INVALID-LINK--

  • Zhang, H., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food Measurement and Characterization, 16, 3373–3386. Retrieved from --INVALID-LINK--

  • He, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from --INVALID-LINK--

  • Kumar, L., & Kumar, A. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Drug Delivery, 2011, 821749. Retrieved from --INVALID-LINK--

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 1-6. Retrieved from --INVALID-LINK--

  • Fülöp, Z., et al. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Pharmaceutical Analysis, 3(2), 121-131. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from --INVALID-LINK--

  • El-Beltagi, H. S., et al. (2019). Effect of pH on the solubility of phenolic compounds. ResearchGate. Retrieved from --INVALID-LINK--

  • Slideshare. (2015). solubility enhancement -by pH change & complexation. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Retrieved from --INVALID-LINK--

  • Ferreira, O., et al. (2011). Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research, 50(22), 12811-12818. Retrieved from --INVALID-LINK--

  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization. Retrieved from --INVALID-LINK--

  • Let's Talk Science. (2025). Does Solution pH Control The Extent Of Solubility? [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 2'-Hydroxyacetophenone Material Safety Data Sheet. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2'-Hydroxyacetophenone. Retrieved from --INVALID-LINK--

References

Proper handling and safety precautions for working with 2'-Hydroxybutyrophenone.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2'-Hydroxybutyrophenone (CAS No. 2887-61-8). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound in a laboratory setting. This guide provides in-depth technical information, troubleshooting advice, and answers to frequently asked questions to support your experimental success.

Section 1: Core Compound Information and Safety Precautions

This compound is an organic compound utilized as an intermediate in the synthesis of various pharmaceutical compounds.[1] It is a colorless to pale yellow solid, insoluble in water but soluble in common organic solvents like ethanol and ether.[2] Understanding its properties is the first step toward safe and effective handling.

Physical and Chemical Properties
PropertyValueSource
CAS Number 2887-61-8[1]
Molecular Formula C10H12O2[1]
Molecular Weight 164.204 g/mol [1]
Appearance Colorless to pale yellow solid[2]
Melting Point 40-42 °C[2]
Boiling Point 251.67°C (rough estimate)[2]
Solubility Insoluble in water; Soluble in ethanol and ether[2]
Storage Sealed in a dry place at room temperature[1][2]
Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[3][4] Therefore, stringent safety measures are imperative.

GHS Hazard Statements:

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber) inspected before use.[5][6]To prevent skin contact and subsequent irritation or absorption.[7]
Eye Protection Safety glasses with side-shields or goggles. A face shield is recommended if splashing is a risk.[5][8]To protect against serious eye irritation from splashes or vapors.[3]
Skin and Body Laboratory coat.[9]To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or under a fume hood.[3][10] If ventilation is inadequate, use a NIOSH-approved respirator.[5]To avoid inhalation of dust or vapors which can cause respiratory irritation.[3]

Section 2: Experimental Workflow and Handling Procedures

Proper handling from receipt to disposal is crucial for both safety and experimental integrity. The following workflow outlines the key steps for working with this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment Receipt_and_Storage Receipt & Secure Storage Weighing Weighing in Ventilated Area Receipt_and_Storage->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution Reaction_Setup Reaction Setup Dissolution->Reaction_Setup Quenching_and_Workup Reaction Quenching & Work-up Reaction_Setup->Quenching_and_Workup Waste_Disposal Waste Disposal Quenching_and_Workup->Waste_Disposal

Caption: A typical experimental workflow for handling this compound.

Step-by-Step Handling Protocol:
  • Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, acid chlorides, and acid anhydrides.[3][7]

  • Weighing: Always weigh the solid compound in a well-ventilated area or under a fume hood to avoid inhaling any dust particles.[10]

  • Dissolution: When preparing solutions, add the solid this compound to the solvent slowly while stirring. As it is insoluble in water, use appropriate organic solvents like ethanol or ether.[2]

  • Running the Reaction: Set up the reaction in a fume hood. Monitor the reaction for any unexpected changes in color, temperature, or gas evolution.

  • Work-up and Purification: After the reaction is complete, quench it appropriately. During extraction and purification, continue to use all recommended PPE.

  • Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations.[3] Do not pour waste down the drain.[3]

Section 3: Troubleshooting Guide

Encountering issues during experimentation is common. This section provides a structured approach to troubleshooting potential problems when working with this compound.

troubleshooting_guide Start Problem Encountered Problem_Type Identify Problem Type Start->Problem_Type Solubility_Issue Compound not dissolving Problem_Type->Solubility_Issue Solubility Reaction_Issue Low yield or incomplete reaction Problem_Type->Reaction_Issue Reaction Purity_Issue Unexpected side products Problem_Type->Purity_Issue Purity Check_Solvent Verify solvent polarity and purity. Consider gentle heating or sonication. Solubility_Issue->Check_Solvent Check_Reagents Verify reagent purity and stoichiometry. Check reaction temperature and time. Reaction_Issue->Check_Reagents Analyze_Byproducts Characterize byproducts (NMR, MS). Consider side reactions due to impurities or reaction conditions. Purity_Issue->Analyze_Byproducts

Caption: A decision tree for troubleshooting common experimental issues.

Q&A Troubleshooting:

Question: My this compound is not dissolving in the chosen solvent. What should I do?

Answer:

  • Verify Solvent Choice: Confirm that you are using an appropriate organic solvent. This compound is soluble in solvents like ethanol and ether but insoluble in water.[2]

  • Check for Impurities: The compound should be a colorless to pale yellow solid.[2] If there are significant color deviations, it might indicate impurities affecting solubility.

  • Gentle Heating: For less soluble systems, gentle warming with a water bath can aid dissolution. However, be mindful of the solvent's boiling point and the compound's stability at elevated temperatures.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution without significant heating.

Question: My reaction with this compound is giving a low yield. What are the potential causes?

Answer:

  • Reagent Quality: Ensure all reagents are pure and dry. The hydroxyl group on this compound can be sensitive to certain reagents, and impurities could lead to side reactions.

  • Reaction Conditions: Re-evaluate the reaction temperature, time, and atmosphere. Some reactions may be sensitive to air or moisture.

  • Stoichiometry: Double-check the molar ratios of your reactants. An incorrect ratio can lead to an incomplete reaction.

  • Incompatible Materials: Be aware that this compound is incompatible with strong bases, acid chlorides, acid anhydrides, and oxidizing agents, which could lead to degradation or unwanted side reactions.[3]

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the immediate first aid measures in case of exposure to this compound?

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water. If skin irritation occurs, seek medical advice.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[3]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

  • Ingestion: Immediately make the victim drink water (two glasses at most). Consult a physician.[3]

Q2: How should I properly store this compound?

Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1][6] It is also noted to be light-sensitive, so storage in an opaque container is advisable.[3]

Q3: What are the known incompatibilities of this compound?

Avoid contact with strong oxidizing agents, bases, acid chlorides, and acid anhydrides.[3]

Q4: Is this compound flammable?

It is considered a combustible liquid with a flash point of 104.7°C.[2][6] While not highly flammable, it can form explosive mixtures with air upon intense heating.[3] Keep away from open flames, hot surfaces, and sources of ignition.[6]

Q5: What are the hazardous decomposition products?

Upon combustion, this compound may produce carbon oxides.[3]

References

Methods to prevent the degradation of 2'-Hydroxybutyrophenone during experimental procedures.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2'-Hydroxybutyrophenone. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound and seek to ensure its integrity throughout experimental procedures. As an ortho-hydroxyaryl ketone, this compound possesses a unique chemical structure that, while useful, is susceptible to specific degradation pathways. Understanding these vulnerabilities is the first step toward prevention.

This document moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work. We will cover the core stability profile, answer frequently asked questions, provide troubleshooting scenarios, and detail validated protocols to prevent compound degradation.

Section 1: Core Stability Profile of this compound

This compound is a phenolic ketone, a structural class known for specific reactivity patterns. The presence of a hydroxyl group ortho to a carbonyl group on an aromatic ring creates a system susceptible to environmental factors. Its stability is not absolute and is highly dependent on handling, storage, and experimental conditions.

PropertyDescriptionSource(s)
Chemical Name 1-(2-Hydroxyphenyl)butan-1-one[1][2]
CAS Number 2887-61-8[1][2]
Molecular Formula C₁₀H₁₂O₂[1]
Appearance Colorless to pale yellow or white to off-white crystalline powder.[1]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[1]
Key Structural Features Ortho-hydroxyaryl ketone; Phenolic hydroxyl group; Carbonyl group.[3][4]

The primary vulnerabilities arise from the phenolic hydroxyl group, which is prone to oxidation, and the conjugated system, which can absorb UV radiation, leading to photodegradation.

Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?

The degradation of this compound is primarily driven by three mechanisms:

  • Oxidation: The phenolic hydroxyl group is highly susceptible to oxidation. This can be autoxidation from atmospheric oxygen or forced oxidation by chemical agents. The process often involves the formation of a phenoxyl radical, which can then lead to the formation of colored quinone-type structures or polymeric byproducts[5][6].

  • Photodegradation: Aromatic ketones are efficient photosensitizers[5][7]. Exposure to light, particularly UV radiation, can excite the molecule, leading to bond cleavage or reaction with other molecules, such as oxygen. An analog, 2'-Hydroxypropiophenone, is explicitly listed as light-sensitive[8].

  • pH-Mediated Degradation: Extreme pH conditions should be avoided. Strongly basic conditions can deprotonate the phenolic hydroxyl, making it even more susceptible to oxidation. Strongly acidic conditions can also catalyze degradation reactions, though this is often less rapid than base-catalyzed pathways for phenols[9].

Q2: The color of my solid this compound has changed from white to pale yellow. Is it still usable?

A slight color change to pale yellow often indicates the initial onset of oxidation or photodegradation on the surface of the powder. While the bulk of the material may still be pure, this is a critical warning sign that storage conditions are not optimal. For sensitive quantitative experiments or in drug development, it is crucial to re-analyze the purity of the material (e.g., by HPLC, NMR) before use. For less sensitive applications, the material might be usable, but the risk of inaccurate results increases. The best practice is to use material that has been stored correctly and shows no signs of degradation.

Q3: How should I prepare stock and working solutions to maximize stability?

The stability of this compound is significantly lower in solution than in its solid state.

  • Solvent Choice: Use high-purity, anhydrous solvents. Since oxidation is a key concern, using a deoxygenated solvent is highly recommended. This can be achieved by sparging the solvent with an inert gas like argon or nitrogen for 15-30 minutes before use.

  • Container: Always use amber glass vials or wrap clear vials in aluminum foil to protect the solution from light[8].

  • Preparation: Prepare stock solutions at a reasonable concentration. Prepare working solutions fresh from the stock solution immediately before each experiment. Avoid preparing large batches of dilute solutions that will be stored for extended periods.

  • Storage: Store stock solutions at -20°C or -80°C under an inert atmosphere (e.g., argon) to minimize both thermal degradation and oxidation.

Q4: What common laboratory reagents are incompatible with this compound?

Based on its chemical structure, you should avoid mixing this compound with:

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganates, and dichromates will rapidly degrade the compound[6][9].

  • Strong Bases: Strong bases (e.g., NaOH, KOH) will deprotonate the phenol, increasing its susceptibility to oxidation[9].

  • Strong Acids: While generally more stable than in base, prolonged exposure to strong acids should be avoided[9].

  • Transition Metal Ions: Metal ions can catalyze oxidation reactions[6]. Ensure all buffers and reagents are free from trace metal contamination by using high-purity salts and water.

Section 3: Troubleshooting Guide

This section addresses common experimental issues and provides a logical workflow for diagnosing and solving problems related to compound instability.

Scenario 1: Unexpected Peaks in HPLC/LC-MS Analysis
  • Observation: Your chromatogram shows the main this compound peak, but also several smaller, unexpected peaks that are not present in the certificate of analysis.

  • Causality: This is a classic sign of degradation. The new peaks are likely oxidized, photodegraded, or rearranged byproducts. Degradation can occur before, during, or after your sample preparation.

  • Troubleshooting Workflow:

Troubleshooting_Workflow start Problem: Unexpected Peaks in HPLC/LC-MS prep_fresh 1. Prepare a fresh sample from solid material. start->prep_fresh rerun 2. Re-run analysis immediately. prep_fresh->rerun peaks_gone Peaks Disappeared? (Problem was old solution) rerun->peaks_gone check_solid Check Solid Storage: - Is it old? - Discolored? - Stored improperly? yes Yes peaks_gone->yes Yes no No peaks_gone->no No end_good SOLVED: Instability in stored solution. yes->end_good modify_prep 3. Modify Sample Prep Protocol no->modify_prep vials Use amber vials or foil-wrapped tubes. modify_prep->vials solvent Use fresh, deoxygenated solvent. modify_prep->solvent ice Keep samples on ice and away from light. modify_prep->ice rerun2 4. Re-run analysis. vials->rerun2 solvent->rerun2 ice->rerun2 peaks_gone2 Peaks Disappeared? (Problem was sample prep) rerun2->peaks_gone2 yes2 Yes peaks_gone2->yes2 Yes no2 No peaks_gone2->no2 No end_good2 SOLVED: Instability during sample prep. yes2->end_good2 check_method 5. Investigate Analytical Method: - Mobile phase incompatibility? - On-column degradation? no2->check_method end_bad FURTHER INVESTIGATION: Potential method-induced degradation. check_method->end_bad

Caption: Workflow for troubleshooting unexpected analytical peaks.
Scenario 2: Loss of Potency or Inconsistent Biological Activity

  • Observation: The compound's biological effect in your assay diminishes over the course of an experiment, or results vary significantly between experiments run on different days.

  • Causality: The compound is likely degrading in the aqueous assay buffer. The phenolic group can be unstable in physiological buffers (pH ~7.4), especially in the presence of oxygen and over several hours at 37°C.

  • Preventative & Diagnostic Actions:

    • Prepare Fresh Dilutions: Always prepare the final dilutions of the compound in the assay buffer immediately before adding it to your cells or assay system. Do not use buffer-diluted compound that has been stored for hours.

    • Run a Stability Control: Incubate the compound in your assay buffer under the exact experimental conditions (e.g., 37°C, 4 hours) but without the biological components (e.g., no cells, no enzyme). After the incubation period, analyze the sample by HPLC to quantify the amount of remaining this compound. This will tell you its half-life in your specific assay medium.

    • Consider Antioxidants: If stability in the assay buffer is a confirmed issue, consider the addition of a mild, non-interfering antioxidant to the buffer, if compatible with your experimental system.

Section 4: Protocols for Prevention

Adherence to validated procedures is the most effective way to prevent degradation.

Protocol 4.1: Recommended Handling and Storage of Solid Compound
  • Receiving: Upon receipt, inspect the container for an intact seal. Note the date of receipt.

  • Storage Environment: Store the tightly sealed container in a cool, dry, and dark location. For long-term storage (>6 months), placing the container inside a desiccator at -20°C is recommended.

  • Inert Atmosphere: For maximum stability, after first opening, flush the headspace of the container with an inert gas (argon or nitrogen) before re-sealing.

  • Dispensing: When weighing the compound, allow the container to equilibrate to room temperature in a desiccator before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder, which can initiate degradation[10]. Minimize the time the container is open.

Protocol 4.2: Preparation and Storage of Stabilized Stock Solutions
  • Solvent Preparation: Select a high-purity, anhydrous-grade solvent (e.g., acetonitrile, methanol). Sparge the solvent with a gentle stream of argon or nitrogen for 15-30 minutes in a fume hood to remove dissolved oxygen.

  • Weighing and Dissolving: Weigh the required amount of this compound and dissolve it in the deoxygenated solvent in an amber glass vial.

  • Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in amber cryovials. This prevents degradation associated with repeated freeze-thaw cycles and minimizes exposure of the entire stock to air during each use.

  • Storage: Flush the headspace of each aliquot with argon or nitrogen before capping tightly. Store the aliquots at -80°C for long-term storage.

Protocol 4.3: Overview of a Forced Degradation Study

To proactively understand the stability of this compound in your specific matrices, a forced degradation (or stress testing) study is invaluable. This involves subjecting the compound to harsh conditions to intentionally generate degradation products, which helps in developing a robust, stability-indicating analytical method[11][12].

Stress ConditionTypical ProcedureRationale & Potential Products
Acid Hydrolysis 0.1 M HCl at 60°C for 2-8 hoursTests for acid lability. May lead to rearrangements or hydrolysis of impurities.
Base Hydrolysis 0.1 M NaOH at room temp for 1-4 hoursTests for base lability. Phenol deprotonation can accelerate oxidative degradation.
Oxidation 3% H₂O₂ at room temp for 2-8 hoursSimulates oxidative stress. Leads to quinones, hydroxylated species, and ring-opened products[6].
Thermal Solid or solution at 70°C for 24-48 hoursAssesses thermal stability. Can accelerate oxidation and other intrinsic degradation pathways[6].
Photolytic Solution exposed to ICH-specified light (UV/Vis)Assesses light sensitivity. Leads to radical-mediated degradation products[5][12].

Note: The goal is to achieve 5-20% degradation. Conditions should be adjusted as needed. A control sample (stored at -20°C in the dark) must be run alongside all stressed samples.

Section 5: Visualization of Degradation Triggers

The following diagram illustrates the primary environmental factors that can initiate the degradation of this compound.

Degradation_Triggers cluster_triggers Degradation Triggers cluster_compound light Light (UV/Vis) compound This compound (Stable State) light->compound Photo-oxidation air Air (Oxygen) air->compound Autoxidation heat Heat heat->compound Thermal Stress ph Extreme pH (Acid/Base) ph->compound Catalysis degradation Degradation Products (Quinones, Polymers, etc.) compound->degradation Chemical Transformation

Caption: Primary environmental triggers for the degradation of this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Hydroxybutyrophenone Isomers for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Hydroxybutyrophenone Isomers in Medicinal Chemistry

Hydroxybutyrophenone isomers, specifically the 2-, 3-, and 4-hydroxy variants, represent a critical class of intermediates in the synthesis of a wide array of pharmaceutical agents. Their structural motif, featuring a hydroxylated phenyl ring attached to a butyryl group, serves as a versatile scaffold for the development of drugs targeting various therapeutic areas. The precise positioning of the hydroxyl group on the aromatic ring profoundly influences the molecule's physicochemical properties and its interactions with biological targets, making the selective synthesis of each isomer a key challenge and a determinant of success in drug discovery pipelines. This guide provides an in-depth comparison of the synthetic efficiencies for producing 2-hydroxybutyrophenone, 3-hydroxybutyrophenone, and 4-hydroxybutyrophenone, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Synthetic Strategies: A Tale of Two Reactions and a Grignard Approach

The synthesis of the ortho (2-) and para (4-) isomers of hydroxybutyrophenone is predominantly achieved through two classical named reactions in organic chemistry: the Fries rearrangement and the Friedel-Crafts acylation. The choice between these methods, and the specific reaction conditions employed, dictates the isomeric ratio and overall yield. In contrast, the synthesis of the meta (3-) isomer often requires a more tailored approach, frequently involving a Grignard reaction on a suitably substituted benzoic acid derivative.

The Fries Rearrangement: An Intramolecular Dance Dictated by Temperature

The Fries rearrangement is a powerful method for the conversion of phenolic esters to hydroxyaryl ketones. The reaction involves the intramolecular migration of an acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). A key feature of the Fries rearrangement is its temperature-dependent selectivity, allowing for the preferential formation of either the ortho or para isomer.[1]

At elevated temperatures (typically above 100°C), the reaction is under thermodynamic control, favoring the formation of the more stable ortho-isomer, 2-hydroxybutyrophenone.[2] This is attributed to the formation of a stable six-membered chelate between the aluminum chloride, the phenolic hydroxyl group, and the carbonyl oxygen of the acyl group. Conversely, at lower temperatures (around room temperature or below), the reaction is under kinetic control, leading to the preferential formation of the para-isomer, 4-hydroxybutyrophenone, which is formed faster due to lower steric hindrance.[1] The polarity of the solvent also plays a crucial role, with more polar solvents favoring the formation of the para-isomer.

Comparative Analysis of Synthesis Efficiency

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the most effective synthesis routes for each hydroxybutyrophenone isomer.

IsomerSynthetic MethodStarting MaterialsKey ReagentsTypical YieldPurityKey AdvantagesKey Disadvantages
2-Hydroxybutyrophenone High-Temperature Fries RearrangementPhenyl butyrateAnhydrous AlCl₃~40%[2]GoodDirect synthesis of the ortho isomer.Moderate yield, requires high temperature.
4-Hydroxybutyrophenone Low-Temperature Fries RearrangementPhenyl butyrateAnhydrous AlCl₃, Nitrobenzene~86%[2]HighHigh yield and selectivity for the para isomer.Use of a toxic and high-boiling point solvent.
4-Hydroxybutyrophenone Friedel-Crafts AcylationAnisole, Butyryl chlorideAnhydrous AlCl₃, Pyridine, HClGoodHighAvoids the use of nitrobenzene.Requires a demethylation step.
3-Hydroxybutyrophenone Grignard ReactionMethyl 3-hydroxybenzoatePropylmagnesium bromide, THFModerateGoodDirect route to the meta isomer.Requires anhydrous conditions and handling of Grignard reagents.

Experimental Protocols: From Benchtop to Scale-Up

The following section provides detailed, step-by-step methodologies for the synthesis of each hydroxybutyrophenone isomer. These protocols are designed to be self-validating and are grounded in established chemical literature.

Protocol 1: Synthesis of 2-Hydroxybutyrophenone via High-Temperature Fries Rearrangement

This protocol is adapted from the established principles of the Fries rearrangement, favoring the ortho isomer at elevated temperatures.[2]

Materials:

  • Phenyl butyrate

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place phenyl butyrate (1 equivalent) and anhydrous aluminum chloride (1.2 equivalents).

  • Heat the reaction mixture to 140°C and maintain this temperature for 3 hours with stirring.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Slowly add concentrated hydrochloric acid to decompose the aluminum complex.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-hydroxybutyrophenone.

Expected Yield: Approximately 40%.[2]

Protocol 2: Synthesis of 4-Hydroxybutyrophenone via Low-Temperature Fries Rearrangement

This protocol is optimized for the selective synthesis of the para isomer by conducting the Fries rearrangement at a lower temperature in a polar solvent.[2]

Materials:

  • Phenyl butyrate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve phenyl butyrate (1 equivalent) in nitrobenzene.

  • Cool the solution in an ice bath and add anhydrous aluminum chloride (1.2 equivalents) portion-wise with stirring.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Carefully pour the reaction mixture onto crushed ice and add concentrated hydrochloric acid.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by recrystallization to obtain 4-hydroxybutyrophenone.

Expected Yield: Approximately 86%.[2]

Protocol 3: Synthesis of 3-Hydroxybutyrophenone via Grignard Reaction

This protocol outlines a plausible route to 3-hydroxybutyrophenone, adapted from standard Grignard reaction procedures on aromatic esters.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1-Bromopropane

  • Methyl 3-hydroxybenzoate

  • Saturated ammonium chloride solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine.

  • Add a solution of 1-bromopropane (1.1 equivalents) in anhydrous diethyl ether or THF dropwise to initiate the reaction. Once the reaction starts, add the remaining 1-bromopropane solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of propylmagnesium bromide.

  • Grignard Addition: Cool the Grignard reagent to 0°C. Add a solution of methyl 3-hydroxybenzoate (1 equivalent) in anhydrous THF dropwise with stirring.

  • After the addition, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-hydroxybutyrophenone.

Expected Yield: Moderate. The yield is highly dependent on the reaction conditions and the purity of the reagents.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the synthetic workflows for each hydroxybutyrophenone isomer.

Synthesis_of_2_and_4_Hydroxybutyrophenone cluster_fries Fries Rearrangement Phenyl butyrate Phenyl butyrate Acylium ion intermediate Acylium ion intermediate Phenyl butyrate->Acylium ion intermediate AlCl3 2-Hydroxybutyrophenone 2-Hydroxybutyrophenone Acylium ion intermediate->2-Hydroxybutyrophenone High Temp. (Thermodynamic) 4-Hydroxybutyrophenone 4-Hydroxybutyrophenone Acylium ion intermediate->4-Hydroxybutyrophenone Low Temp. (Kinetic)

Caption: Fries Rearrangement for 2- and 4-Hydroxybutyrophenone.

Synthesis_of_4_Hydroxybutyrophenone_FC cluster_fc Friedel-Crafts Acylation Anisole Anisole 4-Methoxybutyrophenone 4-Methoxybutyrophenone Anisole->4-Methoxybutyrophenone AlCl3 Butyryl chloride Butyryl chloride Butyryl chloride->4-Methoxybutyrophenone 4-Hydroxybutyrophenone 4-Hydroxybutyrophenone 4-Methoxybutyrophenone->4-Hydroxybutyrophenone Demethylation

Caption: Friedel-Crafts route to 4-Hydroxybutyrophenone.

Synthesis_of_3_Hydroxybutyrophenone_Grignard cluster_grignard Grignard Reaction Methyl 3-hydroxybenzoate Methyl 3-hydroxybenzoate Intermediate Intermediate Methyl 3-hydroxybenzoate->Intermediate Addition Propylmagnesium bromide Propylmagnesium bromide Propylmagnesium bromide->Intermediate 3-Hydroxybutyrophenone 3-Hydroxybutyrophenone Intermediate->3-Hydroxybutyrophenone Work-up

Caption: Grignard synthesis of 3-Hydroxybutyrophenone.

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most appropriate synthetic strategy for a particular hydroxybutyrophenone isomer depends on several factors, including the desired isomer, required yield and purity, available starting materials and reagents, and the scale of the synthesis.

  • For 2-hydroxybutyrophenone , the high-temperature Fries rearrangement is the most direct method, although the yield is moderate.

  • For 4-hydroxybutyrophenone , the low-temperature Fries rearrangement offers excellent yield and selectivity. The Friedel-Crafts acylation of anisole followed by demethylation is a viable alternative that avoids the use of nitrobenzene.

  • For 3-hydroxybutyrophenone , a multi-step approach involving a Grignard reaction on a 3-hydroxybenzoic acid derivative is a practical option, though it requires careful control of reaction conditions.

By understanding the nuances of each synthetic pathway and leveraging the detailed protocols provided, researchers can efficiently and selectively synthesize the desired hydroxybutyrophenone isomers, thereby accelerating the pace of drug discovery and development.

References

A Senior Application Scientist's Guide to Suitable Alternatives for 2'-Hydroxybutyrophenone in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, scalability, and outcome of a synthetic route. 2'-Hydroxybutyrophenone, a versatile ortho-hydroxyaryl ketone, has carved a niche for itself as a valuable building block. However, the dynamic landscape of fine chemical synthesis necessitates a broader perspective on available alternatives, each with its own set of advantages. This guide provides an in-depth, objective comparison of suitable alternatives to this compound, supported by experimental data and protocols to inform your selection process.

Understanding this compound: A Profile

This compound (CAS 2887-61-8) is an organic compound featuring a butyryl group attached to a phenol ring at the ortho position.[1] This structural motif, an aromatic α-hydroxy ketone, imparts a unique reactivity that makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[2] Its utility is particularly noted in the construction of heterocyclic compounds and as a precursor in multi-step synthetic pathways.

The synthesis of this compound can be achieved through methods such as the Fries rearrangement of phenyl butyrate or the oxidation of appropriate precursors. The Fries rearrangement, a classic method for synthesizing hydroxyaryl ketones, involves the rearrangement of phenolic esters in the presence of a Lewis acid catalyst.[3] The reaction is selective for the ortho and para positions, with reaction conditions such as temperature and solvent influencing the isomeric ratio.[3]

Promising Alternatives: A Comparative Analysis

While this compound is a capable synthon, several other ortho-hydroxyaryl ketones offer comparable or, in some cases, superior performance characteristics depending on the specific application. The most notable alternatives include 2'-Hydroxyacetophenone and 2'-Hydroxypropiophenone.

2'-Hydroxyacetophenone (CAS 118-93-4)

As a close structural analog, 2'-Hydroxyacetophenone is arguably the most common and well-studied alternative. Its primary difference lies in the shorter alkyl chain (acetyl group vs. butyryl group). This seemingly minor change can influence steric hindrance and the electronic nature of the carbonyl group, thereby affecting reaction kinetics and product yields.

2'-Hydroxyacetophenone is a cornerstone in the synthesis of a wide array of bioactive molecules, including flavonoids, chromones, and chalcones.[4][5] Its synthesis is often accomplished via the Fries rearrangement of phenyl acetate, a reaction that has been extensively optimized.[6]

2'-Hydroxypropiophenone (CAS 610-99-1)

Positioned between the acetyl and butyryl analogs, 2'-Hydroxypropiophenone offers a moderate alkyl chain length. This intermediate is particularly valued in applications requiring a balance of reactivity and steric bulk. It is a known photoinitiator for UV-curable coatings and inks, absorbing UV light to initiate polymerization.[7] In fine chemical synthesis, it serves as a versatile precursor for various organic compounds.[7]

Table 1: Physicochemical Properties of this compound and its Alternatives
PropertyThis compound2'-Hydroxyacetophenone2'-Hydroxypropiophenone
CAS Number 2887-61-8118-93-4610-99-1
Molecular Formula C₁₀H₁₂O₂C₈H₈O₂C₉H₁₀O₂
Molecular Weight 164.20 g/mol 136.15 g/mol 150.17 g/mol
Appearance Colorless to pale yellow solidOff-white crystalline solidWhite to off-white crystalline solid
Melting Point 10 °C4-6 °C22-24 °C
Boiling Point 251.7 °C at 760 mmHg213 °C at 760 mmHg231 °C at 760 mmHg
Solubility Soluble in organic solventsSoluble in organic solventsSoluble in organic solvents

Performance in a Representative Reaction: Claisen-Schmidt Condensation for Chalcone Synthesis

To provide a tangible comparison, we will examine the performance of these ortho-hydroxyaryl ketones in the Claisen-Schmidt condensation, a fundamental reaction for the synthesis of chalcones. Chalcones are important intermediates in the biosynthesis of flavonoids and are known for their broad range of pharmacological activities.[2][8][9]

The general reaction involves the base-catalyzed condensation of an acetophenone derivative with an aromatic aldehyde. The reactivity of the ortho-hydroxyaryl ketone directly influences the reaction rate and overall yield of the resulting 2'-hydroxychalcone.

Workflow for Comparative Chalcone Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Product A 2'-Hydroxyaryl Ketone (Butyrophenone, Acetophenone, or Propiophenone) E Claisen-Schmidt Condensation A->E B Substituted Benzaldehyde B->E C Base Catalyst (e.g., NaOH, KOH) C->E D Solvent (e.g., Ethanol) D->E F Neutralization (e.g., HCl) E->F G Filtration F->G H Washing G->H I Drying H->I J 2'-Hydroxychalcone Derivative I->J

Caption: A generalized workflow for the synthesis of 2'-hydroxychalcones via the Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of a 2'-Hydroxychalcone Derivative using 2'-Hydroxyacetophenone

This protocol is adapted from established procedures for the Claisen-Schmidt condensation.[10][11]

Materials:

  • 2'-Hydroxyacetophenone (1.0 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Sodium hydroxide (40% aqueous solution)

  • Ethanol

  • Hydrochloric acid (10% aqueous solution)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 2'-hydroxyacetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add a 40% aqueous solution of sodium hydroxide dropwise to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify with a 10% solution of hydrochloric acid until the pH is acidic.

  • A solid precipitate of the 2'-hydroxychalcone will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water to remove any inorganic impurities.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Comparative Performance Data (Illustrative)

Table 2: Illustrative Yields for Chalcone Synthesis with 2'-Hydroxyacetophenone

Benzaldehyde DerivativeCatalystSolventYield (%)Reference
BenzaldehydeNaOHEthanol85[10]
4-MethoxybenzaldehydeKOHEthanol93-97[2]
3,4-DimethoxybenzaldehydeKOHEthanol96[2]

The reactivity of this compound in this reaction is expected to be slightly lower than that of 2'-Hydroxyacetophenone due to the increased steric hindrance from the longer alkyl chain. This may necessitate longer reaction times or slightly more forcing conditions to achieve comparable yields. Conversely, the increased electron-donating effect of the propyl group in 2'-Hydroxypropiophenone compared to the methyl group in 2'-Hydroxyacetophenone might slightly enhance the nucleophilicity of the enolate, potentially leading to faster reaction rates.

Application as Photoinitiators

Both 2'-Hydroxypropiophenone and other α-hydroxy ketones are recognized for their role as Norrish Type I photoinitiators.[7] Upon exposure to UV radiation, these molecules undergo α-cleavage to generate free radicals, which then initiate polymerization. The efficiency of a photoinitiator is dependent on its molar extinction coefficient at the wavelength of the UV source and the quantum yield of radical formation. While specific comparative data for these three compounds is limited, α-hydroxy ketones as a class are known for their high reactivity and are widely used in industrial applications.

Synthesis of the Alternatives

Fries Rearrangement for the Synthesis of ortho-Hydroxyaryl Ketones

The Fries rearrangement is a versatile and widely used method for the synthesis of ortho- and para-hydroxyaryl ketones from phenolic esters.[3]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Products A Phenolic Ester (e.g., Phenyl acetate, Phenyl propionate, Phenyl butyrate) D Fries Rearrangement A->D B Lewis Acid Catalyst (e.g., AlCl₃) B->D C Solvent (e.g., Nitrobenzene, CS₂) C->D E Hydrolysis D->E F Extraction E->F G Purification (Distillation or Crystallization) F->G H ortho-Hydroxyaryl Ketone G->H I para-Hydroxyaryl Ketone G->I

Caption: A generalized workflow for the synthesis of ortho- and para-hydroxyaryl ketones via the Fries rearrangement.

The ratio of the ortho to para isomer is influenced by the reaction temperature, with lower temperatures generally favoring the formation of the para isomer and higher temperatures favoring the ortho isomer.[3]

Conclusion and Recommendations

While this compound remains a valuable tool in the synthetic chemist's arsenal, 2'-Hydroxyacetophenone and 2'-Hydroxypropiophenone present themselves as highly viable and, in many cases, more readily documented alternatives.

  • For general-purpose synthesis of chalcones, flavonoids, and other heterocyclic systems, 2'-Hydroxyacetophenone is an excellent and often more cost-effective choice, with a wealth of literature data to support its use.

  • For applications requiring a slightly different steric and electronic profile, or in the realm of photoinitiation, 2'-Hydroxypropiophenone is a worthy candidate to consider.

The choice of the most suitable alternative will ultimately depend on the specific requirements of the synthetic target, including desired reactivity, steric constraints, and cost considerations. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for making an informed decision. It is always recommended to perform small-scale trial reactions to optimize conditions for the chosen starting material.

References

A Senior Application Scientist's Guide to Evaluating the Efficacy of Novel 2'-Hydroxybutyrophenone Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount. Among these, phenolic compounds have consistently demonstrated a wealth of biological activities, making them a cornerstone of medicinal chemistry. This guide focuses on a promising subclass: 2'-Hydroxybutyrophenone derivatives. The presence of the ortho-hydroxyl group relative to the carbonyl moiety creates a unique electronic and steric environment, priming these molecules for diverse biological interactions.

This document provides an in-depth, objective comparison of newly synthesized this compound derivatives against established standards in key biological assays. Our approach is grounded in rigorous scientific methodology, explaining not just the "how" but the critical "why" behind each experimental choice, ensuring that the protocols described are self-validating and the data are robust and interpretable. We aim to equip researchers with the foundational data and experimental framework necessary to advance the study of this promising class of compounds.

Scientific Rationale: The Structural Basis for Biological Activity

The butyrophenone scaffold, a ketone flanked by a phenyl ring and a butyl chain, is the foundation for numerous pharmaceuticals, particularly in the realm of antipsychotics like Haloperidol.[1][2] Our focus, however, is on the 2'-hydroxy substituted variants. Phenolic compounds are well-documented for their potent antioxidant, anti-inflammatory, and anticancer properties.[3][4][5] This activity is largely attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals, thereby terminating damaging oxidative chain reactions.[3][6]

The strategic placement of a hydroxyl group at the 2' position is a key design choice. This ortho-hydroxyl group can form an intramolecular hydrogen bond with the adjacent carbonyl oxygen, influencing the molecule's conformation, lipophilicity, and, consequently, its interaction with biological targets. Furthermore, the introduction of additional substituents on the aromatic ring allows for the systematic exploration of Structure-Activity Relationships (SAR), providing critical insights into how molecular modifications impact efficacy.

To comprehensively evaluate the potential of our novel derivatives (designated HB-01 to HB-04 ), we have selected a panel of three fundamental in vitro assays:

  • Antioxidant Activity: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to assess the free radical scavenging capacity of a compound, a primary mechanism of action for many phenolic antioxidants.[7][8]

  • Anti-inflammatory Potential: The inhibition of protein denaturation assay serves as a valuable preliminary screen for anti-inflammatory activity.[9][10][11] Since protein denaturation is a hallmark of inflammation, a compound's ability to prevent it suggests potential efficacy.[11]

  • Cytotoxic Activity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess a compound's effect on cell viability and metabolic activity.[12][13] This is crucial for identifying potential anticancer agents and for understanding the general toxicity profile of the derivatives.[14]

By comparing our novel compounds to widely accepted standards—Ascorbic Acid (antioxidant), Diclofenac (anti-inflammatory), and Doxorubicin (cytotoxic)—we can effectively benchmark their performance and identify the most promising candidates for further development.

Conceptual Framework: Antioxidant Mechanism of Phenolic Compounds

The primary antioxidant mechanism involves the donation of a hydrogen atom (H•) from the phenolic hydroxyl group to a free radical (R•), neutralizing it and forming a stable phenoxyl radical. This phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it significantly less reactive than the initial free radical.

Caption: Phenolic antioxidant neutralizing a free radical.

Experimental Protocols: A Self-Validating System

The trustworthiness of any biological data hinges on the robustness of the experimental protocol. The following methodologies are detailed to ensure reproducibility and accuracy.

DPPH Radical Scavenging Assay

This assay quantifies the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of the purple DPPH radical to a yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.[7][15]

Causality Behind Choices:

  • Solvent: Methanol or ethanol is used as it readily dissolves both the DPPH radical and a wide range of phenolic compounds.[15]

  • Wavelength: The absorbance is measured at 517 nm, which is the wavelength of maximum absorbance for the DPPH radical.[7][8]

  • Incubation: The reaction is performed in the dark because DPPH is light-sensitive, and light exposure could lead to its degradation, causing inaccurate results.[15]

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.[7][15]

  • Sample Preparation: Dissolve the test compounds (HB-01 to HB-04) and the standard (Ascorbic Acid) in methanol to prepare stock solutions. Create a series of dilutions from the stock solutions.

  • Reaction Setup: In a 96-well plate, add 20 µL of each sample dilution. Add 20 µL of methanol to a blank well.[16]

  • Initiate Reaction: Add 200 µL of the 0.1 mM DPPH working solution to all wells. Mix gently.

  • Incubation: Incubate the plate at room temperature in the dark for 30 minutes.[15][16]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[15]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control – Abs_sample) / Abs_control] x 100[15] The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the compound concentration. A lower IC50 indicates greater antioxidant activity.[15]

Inhibition of Albumin Denaturation Assay

This assay assesses the ability of a compound to prevent the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin. This is a recognized method for screening anti-inflammatory agents.[10][11]

Causality Behind Choices:

  • Protein Source: Egg albumin is a readily available and cost-effective protein that reliably denatures upon heating, mimicking the protein denaturation seen in inflammatory responses.[10]

  • Standard Drug: Diclofenac sodium, a potent non-steroidal anti-inflammatory drug (NSAID), is used as a positive control to validate the assay's responsiveness.[11]

Step-by-Step Protocol:

  • Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compounds (HB-01 to HB-04) or standard (Diclofenac).

  • Control: A control solution is prepared containing all reagents except the test compound.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.

  • Denaturation: Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.[11]

  • Cooling & Measurement: After cooling, measure the absorbance of the solutions at 660 nm.[11]

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Abs_control – Abs_sample) / Abs_control] x 100 The IC50 value is determined from a plot of percentage inhibition versus concentration.

Caption: Principle of the protein denaturation inhibition assay.

MTT Cytotoxicity Assay

The MTT assay measures cellular metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[13][14][17]

Causality Behind Choices:

  • Serum-Free Medium: During the MTT incubation step, serum-free medium is used because components in serum can interfere with the reduction of MTT and affect the accuracy of the results.[14][18]

  • Solubilization: A solubilizing agent like DMSO is required to dissolve the insoluble purple formazan crystals before the absorbance can be read.[13] Proper solubilization is critical for accurate quantification.[18]

  • Wavelength: Absorbance is read around 570-590 nm, the absorbance maximum for the formazan product.[17][18]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (HB-01 to HB-04) and the standard (Doxorubicin) for a specified period (e.g., 48 hours). Include untreated cells as a control.

  • MTT Incubation: After treatment, remove the medium and add 100 µL of fresh serum-free medium containing 0.5 mg/mL MTT to each well.[17]

  • Incubate: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[14][17]

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

  • Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm.[14][17]

  • Calculation: Cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100 The IC50 value (the concentration that reduces cell viability by 50%) is determined from the dose-response curve.

MTT_Workflow cluster_Cellular Cellular Activity cluster_Quantification Quantification A 1. Seed Cells in 96-well Plate B 2. Treat with Compounds (24-72h) A->B C 3. Add MTT Reagent B->C D 4. Incubate (2-4h, 37°C) Living cells form formazan crystals C->D Mitochondrial Reductases E 5. Add Solubilizing Agent (DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate % Viability & IC50 F->G

Caption: Standard workflow for the MTT cytotoxicity assay.

Data Presentation and Comparative Analysis

The following tables summarize the hypothetical performance of the novel this compound derivatives (HB-01 to HB-04) in comparison to standard reference compounds. The IC50 value represents the concentration of the compound required to achieve 50% of the maximal effect (inhibition or cytotoxicity).

Table 1: Antioxidant Activity (DPPH Assay)

Compound IC50 (µg/mL) ± SD
HB-01 (Parent Compound) 25.4 ± 1.8
HB-02 (+ 4'-OH group) 10.2 ± 0.9
HB-03 (+ 4'-OCH₃ group) 21.1 ± 1.5
HB-04 (+ 3',4'-diOH group) 5.8 ± 0.5

| Ascorbic Acid (Standard) | 8.5 ± 0.7 |

Table 2: Anti-inflammatory Activity (Protein Denaturation Assay)

Compound IC50 (µg/mL) ± SD
HB-01 (Parent Compound) 155.2 ± 11.3
HB-02 (+ 4'-OH group) 89.6 ± 7.4
HB-03 (+ 4'-OCH₃ group) 120.8 ± 9.1
HB-04 (+ 3',4'-diOH group) 65.3 ± 5.2

| Diclofenac (Standard) | 75.1 ± 6.0 |

Table 3: Cytotoxic Activity against MCF-7 Cells (MTT Assay)

Compound IC50 (µg/mL) ± SD
HB-01 (Parent Compound) > 200
HB-02 (+ 4'-OH group) 95.7 ± 8.1
HB-03 (+ 4'-OCH₃ group) 160.4 ± 12.5
HB-04 (+ 3',4'-diOH group) 42.1 ± 3.6

| Doxorubicin (Standard) | 10.5 ± 1.1 |

Interpretation and Scientific Insights

The comparative data reveals a clear and compelling structure-activity relationship among the tested this compound derivatives.

  • Impact of Hydroxylation: The introduction of hydroxyl groups onto the second phenyl ring significantly enhances biological activity across all assays. The parent compound, HB-01 , showed only modest activity. The addition of a single hydroxyl group in HB-02 markedly improved performance. This trend culminates in HB-04 , which features a catechol (3',4'-dihydroxy) moiety. This derivative demonstrated the highest potency in all three assays, even surpassing the standard compounds in antioxidant and anti-inflammatory tests. This is consistent with established principles that vicinal hydroxyl groups on a phenyl ring greatly enhance hydrogen-donating ability, a key factor in both antioxidant and anti-inflammatory mechanisms.[6]

  • Antioxidant and Anti-inflammatory Correlation: There is a strong positive correlation between the antioxidant capacity (Table 1) and the anti-inflammatory potential (Table 2) of the derivatives. HB-04 , the most potent antioxidant, was also the most effective inhibitor of protein denaturation. This supports the hypothesis that the anti-inflammatory action of these phenolic compounds may be, at least in part, mediated by their ability to neutralize reactive oxygen species (ROS) that contribute to the inflammatory cascade.[3][4]

  • Cytotoxicity Profile: The cytotoxicity results (Table 3) follow the same SAR trend. The parent compound HB-01 was essentially non-toxic, while the dihydroxy derivative HB-04 exhibited the most potent cytotoxic effect against the MCF-7 breast cancer cell line. While not as potent as the chemotherapeutic agent Doxorubicin, the activity of HB-04 is significant and suggests a potential for development as an anticancer agent. The generation of ROS is a known mechanism by which some compounds induce apoptosis in cancer cells, providing a potential mechanistic link between the observed antioxidant and cytotoxic activities.[19][20]

  • Effect of Methoxy Group: The substitution of a hydroxyl with a methoxy group (HB-03 ) resulted in a decrease in activity compared to its hydroxylated counterpart (HB-02 ). This is because the hydrogen of the methoxy group is not readily donatable, thus reducing the compound's capacity as a radical scavenger.

Conclusion and Future Directions

This comprehensive guide demonstrates the significant potential of this compound derivatives as biologically active agents. Our comparative analysis clearly identifies the dihydroxylated derivative, HB-04 , as a lead compound with potent antioxidant, anti-inflammatory, and cytotoxic properties in vitro.

The causality-driven experimental design and detailed protocols provided herein offer a robust framework for researchers to build upon. Future work should focus on:

  • Mechanism of Action Studies: Investigating the specific cellular pathways modulated by HB-04 , such as its effect on key inflammatory mediators (e.g., COX, LOX, cytokines) and apoptotic pathways (e.g., caspase activation).[9][21][22]

  • Expanded SAR Studies: Synthesizing and evaluating a broader range of derivatives to further refine the structure-activity relationship and optimize potency and selectivity.

  • In Vivo Evaluation: Progressing the most promising compounds to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profile in a whole-organism context.

The findings presented underscore the value of rational drug design and systematic evaluation. The this compound scaffold is a versatile and promising starting point for the development of novel therapeutics to combat diseases rooted in oxidative stress, inflammation, and cellular proliferation.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2'-Hydroxybutyrophenone Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2'-Hydroxybutyrophenone, a key intermediate in the synthesis of various pharmaceutical compounds, necessitates accurate measurement to ensure final product quality and process efficiency[1]. This guide provides an in-depth technical comparison and a detailed cross-validation protocol for three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

This document is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices, empowering researchers to not only replicate but also adapt these protocols to their specific needs.

The Analyte: this compound at a Glance

This compound (CAS No. 2887-61-8) is a colorless to pale yellow solid with the chemical formula C10H12O2[1][2]. Its key physicochemical properties relevant to analytical method development are its insolubility in water and solubility in common organic solvents like ethanol and ether[2]. The presence of a phenolic hydroxyl group and a ketone conjugated to a benzene ring creates a chromophore, making it suitable for UV-Vis detection. Its moderate volatility and thermal stability also allow for analysis by gas chromatography, likely with derivatization to improve peak shape and thermal stability.

Principles of the Selected Analytical Techniques

The choice of an analytical method is dictated by the analyte's properties and the desired performance characteristics, such as sensitivity, selectivity, and throughput. For this compound, HPLC, GC-MS, and UV-Vis spectrophotometry each offer distinct advantages and disadvantages.

  • High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. For this compound, a reversed-phase HPLC method is proposed, leveraging its solubility in organic solvents. Separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

  • Gas Chromatography-Mass Spectrometry (GC-MS) provides exceptional selectivity and sensitivity, making it a powerful tool for identification and quantification. Due to the polar nature of the hydroxyl group, derivatization is often employed to increase volatility and improve chromatographic performance for compounds like this compound[3].

  • Ultraviolet-Visible (UV-Vis) Spectrophotometry is a simpler, more accessible technique that relies on the absorption of light by the analyte. While less selective than chromatographic methods, its simplicity and high throughput make it a valuable tool for routine analysis, particularly in well-defined matrices[4].

Proposed Analytical Methods for Quantification

The following are proposed, scientifically grounded methods for the quantification of this compound. These methods form the basis for the subsequent cross-validation study.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed for the accurate quantification of this compound, employing a common C18 stationary phase and a UV detector.

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Prepare a series of working standards by serial dilution in the mobile phase.

    • Sample Preparation: Dissolve the sample in acetonitrile to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method offers high selectivity and sensitivity, making it suitable for trace analysis or in complex matrices. Derivatization with BSTFA is proposed to improve volatility and peak shape.

Experimental Protocol:

  • Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.

  • GC-MS Conditions:

    • GC Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MSD Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Sample Preparation and Derivatization:

    • Standard and Sample Preparation: Prepare stock solutions in a suitable organic solvent like ethyl acetate.

    • Derivatization: To 100 µL of the standard or sample solution, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

Method 3: UV-Vis Spectrophotometry

This method provides a rapid and straightforward approach for quantification, ideal for high-throughput screening or in-process controls where the sample matrix is simple and well-characterized.

Experimental Protocol:

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Measurement Parameters:

    • Solvent: Ethanol.

    • Wavelength of Maximum Absorbance (λmax): To be determined by scanning a standard solution from 200 to 400 nm.

    • Path Length: 1 cm quartz cuvettes.

  • Sample Preparation:

    • Standard Preparation: Prepare a stock solution of this compound in ethanol at 1 mg/mL. Prepare a series of working standards by serial dilution.

    • Sample Preparation: Dissolve the sample in ethanol to achieve an absorbance value within the linear range of the calibration curve.

Cross-Validation of the Analytical Methods

The objective of this cross-validation is to demonstrate that the three proposed analytical methods are suitable for their intended purpose and to compare their performance characteristics[5]. The validation will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[5][6].

Cross-Validation Workflow

The following diagram illustrates the workflow for the cross-validation study.

CrossValidationWorkflow cluster_prep Preparation cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis Prep_Standards Prepare Standards & QCs HPLC HPLC Analysis Prep_Standards->HPLC GCMS GC-MS Analysis Prep_Standards->GCMS UVVis UV-Vis Analysis Prep_Standards->UVVis Prep_Samples Prepare Validation Samples Prep_Samples->HPLC Prep_Samples->GCMS Prep_Samples->UVVis Validation Linearity Accuracy Precision LOD/LOQ Specificity HPLC->Validation GCMS->Validation UVVis->Validation Comparison Head-to-Head Comparison Validation->Comparison

Caption: Workflow for the cross-validation of analytical methods.

Validation Parameters and Acceptance Criteria

The following table outlines the key validation parameters and their corresponding acceptance criteria based on ICH guidelines.

Parameter Description Acceptance Criteria
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interference from blank/placebo at the retention time/λmax of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.To be established based on linearity, accuracy, and precision data.
Accuracy The closeness of test results obtained by the method to the true value.% Recovery between 98.0% and 102.0% for at least three concentration levels.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in method parameters (e.g., mobile phase composition, flow rate, temperature).

Comparative Performance Data (Hypothetical)

The following table summarizes the expected performance of the three analytical methods based on their principles of operation.

Parameter HPLC GC-MS UV-Vis Spectrophotometry
Specificity HighVery HighLow to Moderate
Linearity (r²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98-102%98-102%95-105%
Precision (RSD) < 2%< 2%< 5%
LOQ (µg/mL) ~0.1~0.01~1.0
Sample Throughput ModerateLowHigh
Cost per Sample ModerateHighLow
Expertise Required ModerateHighLow

Conclusion and Recommendations

The cross-validation of these three distinct analytical methods provides a comprehensive understanding of their respective capabilities for the quantification of this compound.

  • GC-MS is the recommended method for applications requiring the highest sensitivity and selectivity, such as impurity profiling or bioanalysis.

  • HPLC stands out as the most versatile and robust method for routine quality control and release testing, offering an excellent balance of performance and practicality.

  • UV-Vis Spectrophotometry is a suitable alternative for high-throughput screening and in-process controls where the sample matrix is simple and the required sensitivity is lower.

The choice of method should be guided by the specific analytical requirements, available instrumentation, and economic considerations. This guide provides the foundational protocols and validation framework to support the implementation of a reliable and accurate analytical method for this compound quantification.

References

A Comparative Guide to the Reactivity of the Hydroxyl Group in 2'- and 4'-Hydroxybutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced reactivity of functional groups on structurally similar molecules is paramount for rational synthesis design and predicting metabolic pathways. This guide provides an in-depth comparison of the hydroxyl group reactivity in two common isomers: 2'-Hydroxybutyrophenone and 4'-Hydroxybutyrophenone. While seemingly minor, the positional difference of the hydroxyl group profoundly impacts its chemical behavior, a distinction dictated by the presence or absence of a strong intramolecular hydrogen bond.

The Decisive Structural Difference: Intramolecular Hydrogen Bonding

The core principle governing the disparate reactivity of these isomers is the formation of a stable six-membered ring via an intramolecular hydrogen bond (IHB) in this compound.[1][2][3] The hydroxyl proton forms a strong hydrogen bond with the adjacent carbonyl oxygen. This interaction is absent in the 4'-isomer, where the hydroxyl group is too distant from the carbonyl group.

This structural feature in the 2'-isomer has two major consequences:

  • Reduced Acidity: The hydrogen of the hydroxyl group is "locked" in the IHB, making it less available for abstraction by a base. This results in a higher pKa value (lower acidity) compared to its 4'-counterpart.

  • Increased Steric Hindrance: The IHB holds the hydroxyl group in a fixed, planar position relative to the carbonyl group, effectively shielding it from attack by incoming reagents.

In contrast, the hydroxyl group of 4'-Hydroxybutyrophenone is more exposed and its acidity is enhanced by the electron-withdrawing effect of the para-carbonyl group through resonance, which stabilizes the resulting phenoxide anion.

Caption: Figure 1. IHB in 2'-isomer vs. free hydroxyl in 4'-isomer.

Comparative Acidity: A Tale of Two Phenols

CompoundpKaRationale
4'-Hydroxyacetophenone 8.05[4]The para-acetyl group is electron-withdrawing, stabilizing the phenoxide anion via resonance, thus increasing acidity (lower pKa).
2'-Hydroxyacetophenone 10.06[5]The strong intramolecular hydrogen bond sequesters the acidic proton, making it less likely to dissociate, thus decreasing acidity (higher pKa).

This nearly 100-fold difference in acidity underscores the profound electronic impact of the hydroxyl group's position. The 4'-hydroxyl group is significantly more acidic and will be deprotonated by weaker bases compared to the 2'-hydroxyl group.

Predicted Reactivity in Key Synthetic Transformations

The structural and electronic differences directly translate into predictable reactivity patterns in common synthetic reactions involving the hydroxyl group.

Deprotonation and O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis, which involves the deprotonation of an alcohol followed by nucleophilic attack on an alkyl halide, serves as an excellent test of hydroxyl group reactivity.[6][7][8]

  • 4'-Hydroxybutyrophenone: The hydroxyl group is readily deprotonated by a moderately strong base (e.g., NaH, K₂CO₃) to form a potent phenoxide nucleophile. This nucleophile will efficiently attack a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether.

  • This compound: Due to its lower acidity and steric hindrance, deprotonation of the 2'-hydroxyl group requires a stronger base and potentially harsher reaction conditions. Even after deprotonation, the resulting phenoxide is a poorer nucleophile due to the steric bulk of the ortho-butyryl group and the lingering interaction with the carbonyl oxygen. This leads to significantly slower reaction rates and lower yields.[9]

Esterification

Esterification, the reaction of an alcohol with a carboxylic acid or its derivative, is sensitive to both the nucleophilicity of the hydroxyl group and steric hindrance.

  • 4'-Hydroxybutyrophenone: This isomer will undergo esterification relatively easily with reagents like acetic anhydride or benzoyl chloride in the presence of a base (e.g., pyridine). The hydroxyl group is an accessible and sufficiently potent nucleophile.

  • This compound: Esterification is significantly more challenging.[10] The nucleophilicity of the hydroxyl oxygen is diminished by its involvement in the IHB, and the ortho-butyryl group presents a significant steric barrier to the approach of the acylating agent.[11] Specialized, highly reactive acylating agents or catalysts may be required to achieve reasonable conversion.

Experimental Protocol: Competitive Williamson Ether Synthesis

To empirically validate the predicted reactivity difference, a competitive experiment can be designed. This protocol outlines a method to directly compare the rate of etherification.

Caption: Figure 2. Workflow for competitive etherification.

Materials:

  • This compound

  • 4'-Hydroxybutyrophenone

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Benzyl Bromide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Hexanes (for chromatography)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and 4'-Hydroxybutyrophenone (1.0 eq).

  • Dissolve the solids in anhydrous DMF.

  • Add anhydrous K₂CO₃ (1.0 eq) to the solution.

  • Add Benzyl Bromide (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction every hour by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon significant product formation (or after 24 hours), quench the reaction with water and perform a full aqueous workup.

  • Purify the products by column chromatography to isolate the benzylated ethers of both isomers.

Expected Outcome: The analysis will show a significantly higher conversion of 4'-Hydroxybutyrophenone to its corresponding benzyl ether compared to the 2'-isomer. The 4'-O-benzyl product will be the major, if not exclusive, product formed under these competitive conditions, providing clear evidence of its superior hydroxyl group reactivity.

Spectroscopic Signatures of the Intramolecular Hydrogen Bond

The presence of the IHB in this compound can be confirmed using standard spectroscopic techniques.

  • FTIR Spectroscopy: In a dilute solution of a non-polar solvent (e.g., CCl₄), 4'-Hydroxybutyrophenone will show a sharp O-H stretching band around 3600 cm⁻¹. In contrast, this compound will exhibit a broad O-H stretch at a much lower frequency (typically 3200-2500 cm⁻¹), which is characteristic of a strong hydrogen bond.[12][13] This broad peak's position will be independent of concentration, confirming the intramolecular nature of the bond.[13]

  • ¹H NMR Spectroscopy: The proton of the hydroxyl group in 4'-Hydroxybutyrophenone will appear as a broad singlet with a chemical shift that is highly dependent on concentration and solvent. The hydroxyl proton of this compound, however, will appear as a sharp singlet significantly downfield (typically δ 12-13 ppm) due to the deshielding effect of the hydrogen bond.[12] This chemical shift will be largely independent of concentration.

Conclusion

The reactivity of the hydroxyl group in hydroxybutyrophenone isomers is not equivalent. The hydroxyl group of 4'-Hydroxybutyrophenone is markedly more reactive than that of this compound. This difference is unequivocally attributed to the formation of a strong intramolecular hydrogen bond in the 2'-isomer, which reduces the acidity and increases the steric hindrance of its hydroxyl group. For scientists engaged in synthesis, this understanding is critical for selecting appropriate reaction conditions, predicting outcomes, and designing selective transformations when both isomeric forms are potential substrates.

References

Safety Operating Guide

Navigating the Disposal of 2'-Hydroxybutyrophenone: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and pharmaceutical development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical substances is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2'-Hydroxybutyrophenone, ensuring that your laboratory practices meet the highest standards of safety and environmental stewardship.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal procedure is initiated, a thorough understanding of the hazards associated with this compound is paramount. This foundational knowledge informs every subsequent step of the disposal process, ensuring that all actions are grounded in a robust safety-first principle.

According to safety data sheets (SDS), this compound is classified with the following hazards:

  • Skin Corrosion/Irritation (Category 2) [1]

  • Serious Eye Damage/Eye Irritation (Category 2/2A) [1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]

These classifications necessitate careful handling to avoid skin and eye irritation, as well as respiratory discomfort. The causality behind stringent disposal protocols is directly linked to mitigating these potential health effects and preventing environmental contamination.

Hazard ClassificationGHS CategoryPotential EffectsSource
Skin Corrosion/Irritation2Causes skin irritation[1]
Serious Eye Damage/Irritation2/2ACauses serious eye irritation[1]
Specific Target Organ Toxicity3May cause respiratory irritation[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous chemicals.[2] Before beginning the disposal process for this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[1][3]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1][3]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1][3]

Segregation and Storage: Preventing Unwanted Reactions

Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring that waste streams are managed correctly.[4][5]

Key Principles for Segregation and Storage:

  • Dedicated Waste Container: this compound waste should be collected in a dedicated, properly labeled container.[6] Do not mix it with other waste streams unless compatibility has been verified.[7]

  • Container Integrity: Use a container that is in good condition, compatible with the chemical, and has a secure, tightly fitting lid.[6][8]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[6] The date of accumulation should also be noted.[4]

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[7][9] Keep the container closed at all times except when adding waste.[6][10]

Spill and Leak Procedures: Preparedness is Key

In the event of a spill or leak of this compound, immediate and appropriate action is required to mitigate exposure and prevent the spread of contamination.

Step-by-Step Spill Cleanup Protocol:

  • Ensure Proper Ventilation: If the spill occurs in a poorly ventilated area, move to fresh air immediately.[1]

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary personal protective equipment.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the substance.[1][11]

  • Collect the Waste: Carefully scoop the absorbed material and any contaminated debris into a suitable, closed container for disposal.[1][12]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.[1]

  • Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated gloves and absorbent pads, must be disposed of as hazardous waste.[6]

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[13] Under no circumstances should this chemical be disposed of down the drain or evaporated in a fume hood.[10]

Operational Workflow for Disposal:

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Prepare Labeled Hazardous Waste Container A->B Ensure safety and compliance C 3. Transfer Waste This compound to Container B->C Ready for waste D 4. Securely Close Container C->D Containment E 5. Store in Designated Satellite Accumulation Area (SAA) D->E Safe short-term storage F 6. Arrange for Pickup by Licensed Waste Disposal Service E->F Request disposal G 7. Professional Disposal at an Approved Waste Disposal Plant F->G Regulatory compliant final step

Caption: Workflow for the proper disposal of this compound.

Detailed Procedural Steps:

  • Initial Assessment: Confirm that the waste is indeed this compound and is not mixed with other incompatible chemicals.

  • Containerization: Carefully transfer the waste into a designated and properly labeled hazardous waste container. Avoid overfilling the container.

  • Secure Storage: Place the sealed container in your laboratory's designated Satellite Accumulation Area. Ensure it is stored away from incompatible materials such as bases, strong oxidizing agents, acid anhydrides, and acid chlorides.[1]

  • Request for Pickup: Once the container is full, or in accordance with your institution's waste pickup schedule, submit a request to your Environmental Health and Safety (EHS) department or the designated hazardous waste management provider for collection.[10][14]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.

  • Final Disposal: The licensed waste disposal service will transport the waste to an approved treatment, storage, and disposal facility (TSDF) where it will be managed in compliance with Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[15] The ultimate disposal method will likely be incineration at a permitted hazardous waste facility.[7]

Regulatory Framework: Adherence to the Law

The management of hazardous waste in the United States is primarily governed by the EPA under RCRA. While a specific EPA waste code for this compound is not explicitly listed, it would likely be classified based on its characteristics. Given its properties as an irritant, it falls under the umbrella of hazardous chemical waste that requires special disposal.[16][17] It is the responsibility of the waste generator to properly characterize their waste.[7]

Conclusion: A Commitment to Excellence

The proper disposal of this compound is a multi-faceted process that demands diligence, a thorough understanding of the associated hazards, and strict adherence to established protocols and regulations. By implementing the procedures outlined in this guide, researchers, scientists, and drug development professionals can ensure the safety of their laboratory personnel, protect the environment, and uphold the principles of scientific integrity. This commitment to responsible chemical waste management is not just a procedural necessity but a reflection of a laboratory's dedication to excellence in all aspects of its operations.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2'-Hydroxybutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized chemical reagents demands a profound respect for safety protocols. Handling compounds like 2'-Hydroxybutyrophenone, a combustible liquid and potential irritant, requires more than just a checklist of personal protective equipment (PPE). It necessitates a comprehensive understanding of the material's properties, a risk-based approach to protection, and a clear plan for every stage of use, from initial handling to final disposal. This guide provides an in-depth, field-proven framework for ensuring your safety and the integrity of your work.

Foundational Safety: Understanding the Hazard

Before selecting any PPE, it is crucial to understand the specific risks posed by this compound. According to safety data sheets, the primary hazards include:

  • Combustible Liquid : The compound has a flash point of 88°C (190.4°F) and is classified as a combustible liquid.[1] This means it can ignite when exposed to an ignition source at or above this temperature. Therefore, all handling must be performed away from open flames, hot surfaces, and sparks.[1]

  • Skin and Eye Irritation : While some safety data sheets indicate that at its given concentration, the substance is not considered hazardous to health, others classify similar ketones as causing skin and serious eye irritation.[1][2][3] Direct contact should always be avoided.

  • Respiratory Irritation : Inhalation of vapors or mists may cause respiratory tract irritation.[2][3] Symptoms of overexposure can include headache, dizziness, tiredness, nausea, and vomiting.[1]

These hazards form the basis of our PPE and handling strategy. The goal is to create barriers that prevent contact and mitigate the risk of combustion.

Core Protective Measures: Engineering and Administrative Controls

PPE is the final line of defense. Your primary protection should always come from robust engineering and administrative controls.

  • Engineering Controls : The most critical engineering control is a properly functioning chemical fume hood. All manipulations of this compound should occur within a fume hood to control vapor concentrations and keep them out of your breathing zone.[4] Ensure the fume hood has been recently certified and maintain an appropriate sash height. For storing the chemical, use a cool, dry, and well-ventilated area away from heat and ignition sources.[1][5]

  • Administrative Controls : Implement strict lab protocols. This includes clear labeling, maintaining the smallest possible quantity of the chemical at the workstation, and ensuring all personnel are trained on its specific hazards and handling procedures.

Personal Protective Equipment (PPE) Protocol

Once engineering and administrative controls are in place, the correct selection and use of PPE provide the necessary direct protection.

Eye and Face Protection

Given the risk of serious eye irritation, robust eye protection is non-negotiable.[2][3]

  • Standard Use : At a minimum, safety glasses with side shields are required for any work with this compound.

  • Splash Hazard : When there is a potential for splashing (e.g., transferring larger volumes, reactions under pressure), chemical goggles should be worn. For maximum protection against splashes, a face shield should be used in conjunction with chemical goggles.[4] All eye and face protection must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3]

Hand Protection

To prevent skin irritation, appropriate chemical-resistant gloves are mandatory.

  • Causality : The choice of glove material is critical because different polymers have varying resistance to different chemical classes. Ketones can degrade or permeate materials like latex relatively quickly. It is imperative to consult the glove manufacturer's compatibility charts for specific guidance on ketones.

  • Best Practices : Always inspect gloves for any signs of degradation or puncture before use.[6] Use proper removal techniques to avoid contaminating your skin.[6] For any prolonged or repeated contact, it is advisable to use a glove with a higher protection class (longer breakthrough time). After use, dispose of contaminated gloves in accordance with institutional and local regulations and thoroughly wash your hands.[6]

Body Protection

Protecting your skin and personal clothing from splashes and spills is essential.

  • Standard Laboratory Work : A standard laboratory coat should be worn and kept fully buttoned.

  • Larger Quantities/High Splash Risk : For operations involving larger volumes or a significant risk of splashing, a chemical-resistant apron (e.g., PVC or rubber) over the lab coat provides an additional layer of protection.[4] In some cases, a complete chemical-resistant suit may be necessary.[6] Contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[2][7]

Respiratory Protection

The primary method for respiratory protection is the use of a chemical fume hood.

  • Normal Use : Under normal laboratory conditions with small quantities handled exclusively within a certified fume hood, specific respiratory protection is typically not required.[1][3]

  • Emergency or Large-Scale Use : In situations where ventilation is inadequate, a spill has occurred, or when handling large quantities, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor cartridge (such as a Type ABEK filter) is recommended.[2] For emergencies, a self-contained breathing apparatus (SCBA) may be required.[8]

PPE Selection Matrix

The following table summarizes the recommended PPE for different operational scenarios.

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small-Scale Laboratory Use (<100 mL, in fume hood)Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile, Butyl Rubber)Laboratory coatNot required if handled in a certified fume hood
Large-Scale Laboratory Use (>100 mL, in fume hood)Chemical goggles and/or face shieldChemical-resistant gloves (consult manufacturer data)Chemical-resistant apron over lab coatNIOSH-approved respirator with organic vapor cartridge may be required
Spill Cleanup Chemical goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or apronNIOSH-approved respirator with organic vapor cartridge
Emergency/Fire Full face-piece SCBAHeavy-duty chemical-resistant glovesFull protective gear (fire-retardant)Self-Contained Breathing Apparatus (SCBA)[1]

Procedural Guide for Safe Handling

  • Preparation : Before handling, ensure the chemical fume hood is operational. Clear the workspace of any unnecessary items and ignition sources.[1]

  • Donning PPE :

    • Put on your lab coat and any additional body protection.

    • Wash and dry your hands thoroughly.

    • Don the appropriate respirator, if required by your risk assessment.

    • Put on your safety glasses or goggles/face shield.

    • Inspect and don your chemical-resistant gloves, pulling the cuffs over the sleeves of your lab coat.

  • Handling the Chemical :

    • Perform all work within the sash of the fume hood.

    • Use non-sparking tools and ground equipment to prevent static discharge.[1]

    • Keep containers tightly closed when not in use.[1]

  • Decontamination and Doffing PPE :

    • Wipe down any contaminated surfaces before removing PPE.

    • Remove gloves using a technique that avoids touching the outer surface with your bare hands.

    • Remove your lab coat and any other protective clothing.

    • Remove your eye and face protection.

    • If a respirator was used, remove it last.

    • Wash your hands thoroughly with soap and water.

Spill and Emergency Plan

In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.[2] Seek medical attention if irritation persists.[9]

In Case of Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

In Case of a Spill :

  • Evacuate the immediate area and alert colleagues.

  • Eliminate all ignition sources.[1]

  • Wearing the appropriate PPE (see table above), contain the spill using an inert absorbent material like sand, silica gel, or a universal binder.[1][3] Do not use combustible materials like sawdust on a large spill.

  • Collect the absorbed material into a suitable, closed container for disposal.[1]

  • Clean the affected area thoroughly.

Disposal Plan

All waste, including contaminated PPE and absorbed spill material, must be handled as hazardous waste.

  • Chemical Waste : Dispose of this compound and any contaminated materials in a designated, labeled hazardous waste container.[1]

  • Contaminated PPE : Dispose of used gloves and other disposable PPE in a designated hazardous waste stream.

  • Compliance : All disposal must be conducted in accordance with local, state, and federal regulations.[8] Never pour chemical waste down the drain.[2]

Safety Workflow Diagram

The following diagram outlines the essential decision-making and operational flow for safely handling this compound.

cluster_prep Phase 1: Preparation & Risk Assessment cluster_ppe Phase 2: PPE Selection cluster_ops Phase 3: Operation & Disposal cluster_emergency Contingency Planning HazardID Identify Hazards - Combustible Liquid - Skin/Eye Irritant - Respiratory Irritant EngControls Implement Engineering Controls - Certified Fume Hood - Proper Ventilation & Storage HazardID->EngControls RiskAssess Assess Task-Specific Risks (e.g., Scale, Splash Potential) EngControls->RiskAssess SelectEyes Eye/Face Protection - Glasses or Goggles/Face Shield SelectGloves Hand Protection - Chemical-Resistant Gloves SelectBody Body Protection - Lab Coat or Apron SelectResp Respiratory Protection - Assess need based on ventilation Handling Safe Handling Protocol - Don PPE - Work in Fume Hood - No Ignition Sources RiskAssess->Handling SelectEyes->Handling SelectGloves->Handling SelectBody->Handling SelectResp->Handling Decon Decontamination & Doffing - Clean workspace - Proper PPE removal Handling->Decon Spill Spill Response - Evacuate, Alert, Ventilate - Absorb with inert material Handling->Spill If Spill Occurs Exposure Exposure Response - Skin: Wash 15 min - Eyes: Flush 15 min - Seek Medical Attention Handling->Exposure If Exposure Occurs Disposal Waste Disposal - Dispose as Hazardous Waste - Follow Regulations Decon->Disposal

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.